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Foundational

The Strategic Role of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (CAS 2244615-48-1) in the Synthesis of Selective Kappa Opioid Receptor Antagonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In modern medicinal chemistry, the design of highly selective central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the design of highly selective central nervous system (CNS) therapeutics relies heavily on the precision of their foundational building blocks. 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (CAS 2244615-48-1) is a highly specialized ortho-aminoacetophenone derivative[1]. Rather than serving as a generic intermediate, this specific molecule was engineered as the critical precursor for the synthesis of the quinoline core of Navacaprant (BTRX-335140 / CYM-53093) [2],[3]. Navacaprant is a potent, orally active, and highly selective Kappa Opioid Receptor (KOR) antagonist developed for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions characterized by anhedonia and dysphoria[3],[4].

This technical guide deconstructs the physicochemical properties of this intermediate, the mechanistic rationale behind its structural features, and the self-validating synthetic workflows required to convert it into a clinical-stage active pharmaceutical ingredient (API).

Chemical Identity & Physicochemical Profiling

Before integrating this intermediate into a synthetic pipeline, it is crucial to understand its baseline physicochemical parameters. The unique combination of an electron-withdrawing fluorine atom and an electron-donating ethyl group on an aniline core dictates its reactivity during cyclization.

ParameterValue / Description
Chemical Name 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one
CAS Registry Number 2244615-48-1[1]
Molecular Formula C10H12FNO[5]
Molecular Weight 181.21 g/mol [5]
Structural Class Fluorinated ortho-aminoacetophenone
Primary Application API Intermediate for Quinoline-based KOR Antagonists[2]

Mechanistic Rationale in Drug Design: The E-E-A-T Perspective

As a Senior Application Scientist, it is imperative to look beyond the chemical structure and understand why this specific substitution pattern was chosen by the medicinal chemists at The Scripps Research Institute[6]. The structure of 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one is a masterclass in rational drug design, as every functional group directly translates to a critical feature on the final Navacaprant molecule:

  • The 1-Acetyl and 2-Amino Groups (The Scaffold Builders): These adjacent groups are the prerequisite functional handles for a Friedländer-type condensation. When reacted with an appropriate carbonyl partner, the nitrogen forms position 1 of the resulting quinoline ring, while the acetyl carbon becomes position 4 (bearing a methyl group)[2],[7].

  • The 3-Fluoro Substituent (Metabolic & Electronic Modulator): Upon cyclization, this fluorine atom becomes the 8-fluoro substituent on the quinoline core[2]. Causality: The highly electronegative fluorine withdraws electron density from the quinoline nitrogen, significantly lowering its pKa. This reduction in basicity enhances the molecule's oral bioavailability and membrane permeability, while simultaneously blocking CYP450-mediated oxidation at the electron-rich 8-position.

  • The 5-Ethyl Substituent (The Affinity Driver): This group translates to the 6-ethyl position on the quinoline[2]. Causality: X-ray crystallography and homology modeling of the KOR binding pocket reveal a deep, lipophilic cavity. The 6-ethyl group provides the exact steric bulk and hydrophobicity required to anchor the drug into this pocket, driving its sub-nanomolar binding affinity (IC50 = 0.8 nM)[8].

Experimental Protocols: Synthetic Workflow & Self-Validation

The conversion of 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one into the Navacaprant API involves a rigorous, multi-step sequence. To ensure scientific integrity, the following protocol details the causality behind the reagent choices and establishes a self-validating system for each step[7].

Step 1: Condensation to the 2-Hydroxyquinoline Intermediate
  • Causality: To build the quinoline core, the ortho-aminoacetophenone must undergo a coupling cyclization with an activated carboxylic acid or ester (specifically, an oxadiazole-containing intermediate)[7].

  • Procedure: Dissolve 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one (1.0 eq) and the oxadiazole-carboxylic acid (1.2 eq) in anhydrous THF. Add EDCI and HOBt to activate the acid, followed by DIPEA. Heat the mixture to reflux for 12 hours to drive the intramolecular cyclization.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The primary amine peak of the starting material ( m/z 182.1 [M+H]+ ) must completely disappear. The formation of the extended aromatic quinoline system will cause a distinct bathochromic shift (red shift) in the UV chromatogram, confirming successful cyclization.

Step 2: Chlorination via POCl3
  • Causality: The resulting 2-hydroxyquinoline (which exists in tautomeric equilibrium with its lactam form) is unreactive toward nucleophilic aromatic substitution (SNAr). Phosphorus oxychloride ( POCl3​ ) acts as both solvent and chlorinating agent, converting the lactam into a highly reactive 2-chloroquinoline (an imidoyl chloride).

  • Procedure: Suspend the intermediate in neat POCl3​ (10 eq) and heat to 90°C for 4 hours. Carefully quench the reaction by pouring it over crushed ice to destroy excess POCl3​ , then neutralize with saturated aqueous NaHCO3​ . Extract with ethyl acetate.

  • Self-Validation Checkpoint: Mass spectrometry will reveal a characteristic 3:1 isotopic pattern ( 35Cl/37Cl ), definitively proving the incorporation of the chlorine atom.

Step 3: Microwave-Assisted SNAr
  • Causality: The 2-chloroquinoline core is sterically hindered by the adjacent 3-oxadiazole group and electronically deactivated by the 4-methyl group. Standard thermal heating is often insufficient. Microwave irradiation provides rapid, localized superheating to overcome this high activation energy barrier[7].

  • Procedure: Combine the 2-chloroquinoline (1.0 eq) and the target piperidine amine (1.2 eq) in N-Methyl-2-pyrrolidone (NMP). Subject the sealed vessel to microwave irradiation at 150°C for 30 minutes[7].

  • Self-Validation Checkpoint: 1H NMR of the purified product will show the disappearance of the piperidine N-H proton and an upfield shift of the quinoline core protons, confirming the C-N bond formation that yields Navacaprant.

SyntheticWorkflow A 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (CAS: 2244615-48-1) B Coupling Cyclization (EDCI, HOBt) A->B C 2-Hydroxyquinoline Intermediate B->C D Chlorination (POCl3, 90°C) C->D E 2-Chloroquinoline Derivative D->E F Microwave SNAr (Piperidine Amine, 150°C) E->F G Navacaprant (BTRX-335140) Selective KOR Antagonist F->G

Synthetic workflow from CAS 2244615-48-1 to Navacaprant via quinoline core formation.

Pharmacological Context: KOR Antagonism and Receptor Selectivity

The ultimate goal of synthesizing Navacaprant from 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one is to selectively target the Kappa Opioid Receptor. Unlike the Mu Opioid Receptor (MOR), which mediates euphoria and respiratory depression, the KOR system is activated by endogenous dynorphins during periods of severe stress, leading to dysphoria, anhedonia, and depression[9],[4].

Navacaprant acts as a highly selective, orally active antagonist that blocks this dynorphin-mediated signaling[10].

KORPathway Dyn Endogenous Dynorphin (Stress Response) KOR Kappa Opioid Receptor (KOR) Dyn->KOR Activates Gi Gi/o Protein Signaling (cAMP Reduction) KOR->Gi Triggers Dysphoria Dysphoria, Anhedonia, Depression Gi->Dysphoria Induces Nav Navacaprant (BTRX-335140) (Derived from CAS 2244615-48-1) Nav->KOR Competitive Antagonism

Mechanism of action of Navacaprant blocking dynorphin-mediated KOR activation and dysphoria.

Quantitative Receptor Binding Profile

The structural precision afforded by the starting material ensures that Navacaprant achieves exceptional selectivity, avoiding off-target effects associated with other opioid receptors[11].

Receptor TargetIC50 Value (nM)Selectivity Ratio (vs KOR)Clinical Implication
Kappa Opioid Receptor (KOR) 0.8 nM[8]1x (Target)Reverses stress-induced dysphoria.
Mu Opioid Receptor (MOR) 110 nM[8]>130-foldPrevents abuse liability and euphoria.
Delta Opioid Receptor (DOR) 6500 nM[8]>8000-foldEliminates pro-convulsant risks.

Data summarized from in vitro functional assays assessing antagonist activity[8],[10].

References

  • Guerrero, M., et al. "Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140)." Journal of Medicinal Chemistry, vol. 62, no. 4, 2019, pp. 1761-1780.

  • MedChemExpress. "Navacaprant (BTRX-335140) | KOR Antagonist." MCE Product Database, 2024.

  • TargetMol. "BTRX-335140 | CYM-53093 | KOR Antagonist." TargetMol Product Catalog, 2024.

  • Mathew, S. J., et al. "Navacaprant, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial." The Journal of Clinical Psychiatry, 2024.

  • Pharmacy Times. "Navacaprant Did Not Show Statistically Significant Improvements When Treating Patients With Major Depressive Disorder." Clinical Trials Update, Jan 2025.

Sources

Exploratory

Engineering Selectivity in KOR Antagonists: The Role of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one and its Structural Analogs

Executive Summary In contemporary neuropharmacology, the shift away from pan-opioid modulators toward highly selective receptor antagonists has opened new therapeutic avenues for stress-related mood disorders, major depr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary neuropharmacology, the shift away from pan-opioid modulators toward highly selective receptor antagonists has opened new therapeutic avenues for stress-related mood disorders, major depressive disorder (MDD), and anxiety. At the heart of this chemical evolution lies 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (CAS 2244615-48-1)[1].

This specific acetophenone derivative is not merely a generic building block; it is the critical foundational precursor for the synthesis of Navacaprant (CYM-53093 / BTRX-335140) [2]. Navacaprant is a highly potent, selective Kappa Opioid Receptor (KOR) antagonist currently advancing through Phase 3 clinical trials[2]. This whitepaper deconstructs the structural anatomy of this precursor, explores the structure-activity relationships (SAR) of its analogs, and details the self-validating experimental protocols required to engineer the final quinoline core.

Pharmacological Context: The Drive for KOR Selectivity

The opioid receptor family (Mu, Delta, and Kappa) shares a high degree of sequence homology, yet their physiological roles diverge significantly[3]. While Mu Opioid Receptor (MOR) activation is associated with euphoria and respiratory depression, KOR activation by endogenous dynorphin peptides mediates dysphoria, stress responses, and psychotomimesis[3].

To treat neuropsychiatric disorders without triggering MOR-related liabilities, KOR antagonists must achieve exquisite selectivity. The quinoline core derived from 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one provides the exact spatial geometry and electronic distribution required to lock the KOR in an inactive conformation while avoiding MOR binding[4].

Pathway KOR Kappa Opioid Receptor (KOR) Gi Gαi/o Protein Activation KOR->Gi Dynorphin Bound AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels (Dysphoria/Stress) AC->cAMP Nav Navacaprant (Antagonist) Nav->KOR Blocks

Diagram 1: KOR signaling pathway demonstrating the inhibitory mechanism of Navacaprant.

Structural Anatomy & Logical Mapping

The genius of 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one lies in its pre-configured functional groups. When subjected to a Friedländer-type condensation, every moiety on the benzene ring translates directly into a pharmacologically active vector on the resulting quinoline core[4].

  • 1-Acetyl & 2-Amino Groups: These are the reactive handles. They undergo condensation and cyclization to form the pyridine ring of the quinoline system. The methyl group of the acetyl moiety becomes the C4-methyl group of the quinoline, which significantly boosts KOR potency[5].

  • 3-Fluoro Group (Quinoline C8-Fluoro): Fluorine is highly electronegative. Positioned adjacent to the quinoline nitrogen, it withdraws electron density via the inductive effect, lowering the nitrogen's pKa. A less basic nitrogen improves membrane permeability (ADMET properties) and mitigates hERG channel liability (cardiotoxicity)[6].

  • 5-Ethyl Group (Quinoline C6-Ethyl): This alkyl chain acts as a precise lipophilic anchor, occupying a hydrophobic sub-pocket unique to the KOR, thereby driving the >1000-fold selectivity over MOR[4].

G cluster_0 1-(2-Amino-5-ethyl-3-fluorophenyl)ethanone cluster_1 Navacaprant Quinoline Core A 1-Acetyl Group Q1 C4-Methyl (Potency) A->Q1 Condensation B 2-Amino Group Q2 N1-Quinoline (H-Bonding) B->Q2 Cyclization C 3-Fluoro Group Q3 C8-Fluoro (ADMET/Stability) C->Q3 Direct Mapping D 5-Ethyl Group Q4 C6-Ethyl (KOR Selectivity) D->Q4 Direct Mapping

Diagram 2: Logical mapping of precursor functional groups to the KOR antagonist quinoline core.

Structure-Activity Relationship (SAR) of Analogs

To understand the necessity of this specific precursor, we must examine the SAR data of its structural analogs. Modifying the substituents on the acetophenone drastically alters the pharmacological profile of the final drug[5].

Table 1: SAR Profile of Quinoline Core Modifications

Analog Core ModificationKOR Potency (IC50)MOR Selectivity (Fold)Mechanistic Rationale
Parent (4-Me, 6-Et, 8-F) Sub-nanomolar >1000x Optimal fit in lipophilic pocket; reduced N1 basicity ensures ideal ADMET profile[6].
Demethylated (Des-4-Me) ~4x decreaseIncreasedLoss of hydrophobic contact at C4; slightly alters binding trajectory, reducing overall potency[5].
Des-fluoro (Des-8-F) DecreasedDecreasedIncreased N1 basicity leads to off-target hERG binding and altered receptor kinetics.
Des-ethyl (Des-6-Et) Significant decreaseLoss of selectivityFails to fully occupy the KOR-specific hydrophobic sub-pocket, allowing MOR cross-reactivity.

Note: The 4-methyl group (derived from the acetyl moiety) is critical; demethylated analogs synthesized from 2-aminobenzaldehydes show a ~4-fold drop in KOR potency[5].

Advanced Experimental Protocols: Synthesis of the Quinoline Core

The transformation of 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one into the Navacaprant core requires a robust, self-validating synthetic workflow. The following protocol details the Friedländer condensation and subsequent Nucleophilic Aromatic Substitution (SNAr)[6].

Step-by-Step Methodology

Step 1: Friedländer-Type Condensation (Formation of the Carbostyril)

  • Reagents: 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (1.0 eq), diethyl malonate (1.2 eq), sodium ethoxide (1.5 eq), anhydrous ethanol.

  • Procedure: Dissolve the acetophenone in anhydrous ethanol under an inert atmosphere. Add sodium ethoxide, followed dropwise by diethyl malonate. Reflux the mixture for 12 hours. Cool to room temperature, neutralize with 1M HCl, and collect the precipitate via filtration.

  • Causality & Validation: Sodium ethoxide deprotonates the active methylene of diethyl malonate, forcing a nucleophilic attack on the acetyl carbonyl. Intramolecular cyclization with the 2-amino group yields the 4-methyl-6-ethyl-8-fluoro-2-hydroxyquinoline core. Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the ester.

Step 2: Chlorination via POCl3

  • Reagents: 2-Hydroxyquinoline intermediate (1.0 eq), Phosphorus oxychloride (POCl3) (10.0 eq).

  • Procedure: Suspend the intermediate in neat POCl3. Heat the reaction to 100°C for 4 hours. Cool the mixture and quench very carefully by pouring it over crushed ice. Extract with dichloromethane, dry over MgSO4, and concentrate.

  • Causality & Validation: POCl3 acts as both the solvent and the chlorinating agent. It converts the tautomeric lactam (2-hydroxyquinoline) into a highly electrophilic 2-chloroquinoline. The massive stoichiometric excess of POCl3 ensures pseudo-first-order kinetics, driving the reaction to absolute completion and priming the C2 position for the final SNAr.

Step 3: Microwave-Assisted SNAr

  • Reagents: 2-Chloroquinoline intermediate (1.0 eq), Piperidine derivative (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), N-Methyl-2-pyrrolidone (NMP).

  • Procedure: Combine all reagents in a microwave-safe vial. Irradiate at 150°C for 30 minutes[6]. Purify the resulting product via flash chromatography.

  • Causality & Validation: The electron-donating 6-ethyl group deactivates the quinoline ring towards nucleophilic attack. Standard thermal reflux would take days and yield degradation products. Microwave irradiation provides the rapid, intense thermal energy required to overcome this high activation barrier, finalizing the core structure efficiently[6].

Workflow S1 Step 1: Reagent Preparation (Acetophenone + Malonate + Base) S2 Step 2: Friedländer Condensation (Reflux, 12h) S1->S2 S3 Step 3: Chlorination (POCl3, 100°C, 4h) S2->S3 S4 Step 4: Microwave-Assisted SNAr (150°C, 30 min) S3->S4 S5 Step 5: Characterization (NMR, LC-MS Validation) S4->S5

Diagram 3: Experimental workflow for the synthesis of the KOR antagonist quinoline core.

Conclusion

The rational design of KOR antagonists represents a triumph of modern medicinal chemistry, heavily reliant on the precise geometric and electronic contributions of starting materials like 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one. By understanding the causality behind each functional group—from the potency-driving acetyl moiety to the selectivity-enhancing ethyl group—researchers can continue to iterate on this scaffold, pushing the boundaries of targeted neuropharmacology.

References

  • Fluoropharm. "1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one - Product Details". Fluoropharm Catalog.
  • Guerrero, M., et al. (2019). "Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140)". Journal of Medicinal Chemistry, 62(4), 1761-1780. ACS Publications.
  • National Center for Biotechnology Information (PMC). "Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - Full Text".
  • Wikipedia. "Navacaprant".

Sources

Exploratory

A Technical Guide to Substituted Aminofluoroacetophenones: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract Substituted aminofluoroacetophenones represent a class of "privileged scaffolds" in medicinal chemistry, merging the beneficial physicochemical properties of fluorine with the versatile reactivity and pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted aminofluoroacetophenones represent a class of "privileged scaffolds" in medicinal chemistry, merging the beneficial physicochemical properties of fluorine with the versatile reactivity and pharmacophoric significance of an amino-substituted aromatic ketone. The strategic incorporation of fluorine into the acetophenone backbone modulates key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, while the amino group provides a crucial anchor for biological target interaction and a synthetic handle for diversification.[1][2] This technical guide provides an in-depth analysis of the synthesis, structural characteristics, and multifaceted applications of these compounds for researchers, scientists, and drug development professionals. We explore established synthetic methodologies, delve into the structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols for their synthesis and evaluation in antimicrobial, anti-inflammatory, and anticancer contexts.

Introduction: The Strategic Convergence of Fluorine and Amine Functionality

The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of a compound.[2] Furthermore, fluorine's high electronegativity alters the electronic properties of the aromatic ring, influencing the pKa of nearby functional groups and enhancing interactions with biological targets.[2][3]

Concurrently, the amino group is a fundamental feature in a vast number of pharmaceuticals. It can act as a hydrogen bond donor or acceptor and, as a basic center, can be protonated at physiological pH, facilitating ionic interactions with acidic residues in enzyme active sites or receptors.[4] This group also serves as a versatile synthetic intermediate for the construction of more complex heterocyclic systems, such as quinolones and flavones.[5][6]

The substituted aminofluoroacetophenone scaffold uniquely combines these advantages. It provides a robust and synthetically accessible starting point for developing novel therapeutics across diverse areas, including infectious diseases, inflammation, and oncology.[4][7][8]

Synthesis of Substituted Aminofluoroacetophenones

The preparation of substituted aminofluoroacetophenones can be achieved through several established synthetic routes. The choice of pathway is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring. A common and reliable approach involves the Friedel-Crafts acylation of a corresponding fluoroaniline derivative, which is often protected to prevent side reactions and direct the acylation.

Generalized Synthetic Workflow

The diagram below illustrates a common, multi-step synthesis beginning from a commercially available substituted fluoroaniline. The key steps include protection of the reactive amine, regioselective acylation, and subsequent deprotection to yield the target molecule.

G A Substituted Fluoroaniline B N-Protected Fluoroaniline (e.g., Acetanilide) A->B Amine Protection (e.g., Acetic Anhydride) C N-Protected Aminofluoroacetophenone B->C Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) D Target Substituted Aminofluoroacetophenone C->D Deprotection (Acid/Base Hydrolysis)

Caption: Generalized workflow for the synthesis of aminofluoroacetophenones.

Experimental Protocol: Synthesis of 4-Amino-3-fluoroacetophenone

This protocol describes a representative synthesis using Friedel-Crafts acylation of a protected fluoroaniline.

Materials:

  • 2-Fluoroaniline

  • Acetic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Acetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Amine Protection:

    • In a 250 mL round-bottom flask, dissolve 2-fluoroaniline (10.0 g, 90 mmol) in 50 mL of water.

    • Slowly add acetic anhydride (9.2 g, 90 mmol) while stirring vigorously.

    • Continue stirring at room temperature for 1 hour until a white precipitate (2-fluoroacetanilide) forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Friedel-Crafts Acylation:

    • Suspend anhydrous aluminum chloride (24.0 g, 180 mmol) in 100 mL of anhydrous DCM in a 500 mL three-neck flask equipped with a dropping funnel and nitrogen inlet.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (7.1 g, 90 mmol) to the suspension.

    • Add the dried 2-fluoroacetanilide from Step 1 portion-wise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Deprotection:

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • Slowly add concentrated HCl (50 mL) to the mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • To the crude product, add 100 mL of 6M HCl and reflux for 4 hours to hydrolyze the acetamide.

    • Cool the solution and neutralize with a saturated NaHCO₃ solution until a precipitate forms.

  • Purification:

    • Collect the crude product by filtration.

    • Recrystallize the solid from an ethanol/water mixture to yield pure 4-amino-3-fluoroacetophenone.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Discovery

Substituted aminofluoroacetophenones are versatile building blocks for synthesizing compounds with a wide range of biological activities.[7][8] Their utility stems from the ability to readily transform the ketone and amino functionalities into more complex heterocyclic systems.

Antimicrobial Agents

A significant application of this scaffold is in the synthesis of quinolone antibiotics. The aminofluoroacetophenone core can be elaborated to form the essential quinolone ring system, which is crucial for antibacterial activity. The fluorine atom at the C-6 position and various substituents at the C-7 position are known to be critical for potent activity against both Gram-positive and Gram-negative bacteria.[9]

  • Example Application: Derivatives of 5-amino-6-fluoroquinolones have shown potent antibacterial activity, even against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and PRSP (penicillin-resistant Streptococcus pneumoniae).[9]

  • Structure-Activity Relationship (SAR): The SAR for quinolones is well-established. The amino and fluoro substituents on the core ring are key determinants of potency and spectrum. Modifications at the C-7 position, often initiated from the amino group of the parent acetophenone, directly influence target enzyme (DNA gyrase/topoisomerase IV) inhibition and pharmacokinetic properties.[9][10]

Anticancer Agents

Aminoacetophenones are precursors for synthesizing aminoflavones and chalcones, classes of compounds extensively studied for their cytotoxic activity against various cancer cell lines.[4][11] The introduction of fluorine can enhance the potency and selectivity of these derivatives.

  • Mechanism of Action: The cytotoxicity of aminoflavone derivatives is often attributed to interactions with DNA, inhibition of key kinases, or induction of apoptosis.[4][11]

  • SAR Insights: The position and nature of substituents on both aromatic rings of the flavonoid scaffold dramatically influence anticancer activity. An amino group often enhances potency, while fluorine can improve cellular uptake and metabolic resistance.[11]

Anti-inflammatory and Antioxidant Agents

Derivatives such as chalcones and Schiff bases synthesized from aminofluoroacetophenones have demonstrated significant anti-inflammatory and antioxidant properties.[1][6][12]

  • Mechanism of Action: Many of these compounds act as free radical scavengers or inhibitors of pro-inflammatory enzymes like cyclooxygenase (COX).[12]

  • SAR Logic: The diagram below illustrates general SAR principles for anti-inflammatory activity in chalcone derivatives derived from aminofluoroacetophenones. Electron-donating groups (EDG) often enhance activity.

SAR cluster_core Aminofluoroacetophenone Core Core Scaffold R1 Amino Group (NH2) - Key for H-bonding - Often enhances activity R1->Core R2 Fluorine (F) - Increases lipophilicity - Blocks metabolism R2->Core R3 Other Substituents (R) - EDGs (e.g., OCH3) often increase antioxidant/anti-inflammatory activity R3->Core

Caption: Key structure-activity relationships for aminofluoroacetophenone derivatives.

Key Biological Evaluation Protocols

Validating the biological activity of newly synthesized compounds is critical. Below are standardized, high-level protocols for assessing antimicrobial and anticancer efficacy.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized bacterial suspension (e.g., 5x10^5 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or measure absorbance (OD600) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability, providing a measure of a compound's cytotoxic or anti-proliferative effects on cancer cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can then be determined.

Conclusion and Future Perspectives

Substituted aminofluoroacetophenones are demonstrably valuable and versatile scaffolds in medicinal chemistry. Their straightforward synthesis and the strategic combination of fluorine and amino functionalities provide a robust platform for the development of novel therapeutics. The existing body of research highlights their potential in creating potent antimicrobial, anticancer, and anti-inflammatory agents.[1][4][9]

Future research should focus on exploring novel substitution patterns to fine-tune biological activity and reduce off-target effects. The development of more efficient and stereoselective synthetic methods will enable the creation of complex and diverse chemical libraries for high-throughput screening. Furthermore, applying this core structure to other therapeutic targets, such as neurodegenerative diseases or metabolic disorders, represents a promising avenue for expanding the therapeutic utility of this privileged chemical class.

References

  • The Role of Fluoroacetophenone Derivatives in Modern Chemical Synthesis. (2026, March 5). Google AI Search Grounding.
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  • A Comparative Guide to 4'-Fluoroacetophenone and 4'-(Trifluoromethyl)
  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021, March 1). The Journal of Organic Chemistry.
  • 2'-Fluoroacetophenone. Chem-Impex.
  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021, November 2). Beilstein Journals.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021, November 5). PMC.
  • A Comparative Study on the Biological Activities of 2'-Aminoacetophenone Isomers. (2025). BenchChem.
  • Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. (2003, March 13). PubMed.
  • Synthesis, characterization and biological activity of some new heterocyclic compounds derived from 4- aminoacetophenone. (2018, September 18).
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  • Amino Acetophenones for Natural Product Analogs. (2021, November 19). Encyclopedia MDPI.
  • STRUCTURE ACTIVITY RELATIONSHIP. (2019, March 26).
  • Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (2012, December 4). Asian Journal of Chemistry.
  • Therapeutic Perspectives of Aminoflavonoids—A Review. PMC.
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  • Class (54) Butyrophenones, Beta Amino Ketone Benz amides Drugs | Medicinal Chemistry 01 | B.Pharmacy. (2023, May 27). YouTube.

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Foundational

Preliminary Biological Activity Screening of Aminofluorophenyl Ketones: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Aminofluorophenyl Ketones The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Aminofluorophenyl Ketones

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1] Among the vast landscape of fluorinated compounds, aminofluorophenyl ketones have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides an in-depth exploration of the preliminary biological activity screening of this promising class of compounds, offering a roadmap for researchers, scientists, and drug development professionals.

The unique physicochemical properties endowed by the fluorine atom, such as high electronegativity, and the presence of the amino and ketone functionalities, create a molecule with the potential to interact with a variety of biological targets. This has led to the investigation of aminofluorophenyl ketones for a range of therapeutic applications, including as antimicrobial, anticonvulsant, and anticancer agents.

This document will detail the foundational screening protocols for these key biological activities, emphasizing the rationale behind experimental design and providing actionable, step-by-step methodologies. The aim is to equip researchers with the knowledge to efficiently and effectively evaluate the therapeutic potential of novel aminofluorophenyl ketone derivatives.

Antimicrobial Activity Screening: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens necessitates the urgent discovery of novel antimicrobial agents.[2] Aminofluorophenyl ketones represent a promising avenue of exploration in this critical area.

Causality of Experimental Choices

The initial screening of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4] The choice of microbial strains is critical and should include both standard reference strains (e.g., Staphylococcus aureus ATCC, Escherichia coli ATCC) and, importantly, well-characterized MDR strains to assess the compound's efficacy against resistant pathogens.[2]

Experimental Workflow: From Initial Screening to Potency Determination

Caption: Workflow for antimicrobial activity screening.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum: From a fresh 18-24 hour culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution of Test Compounds: In a 96-well microplate, perform a two-fold serial dilution of the aminofluorophenyl ketone compounds in Mueller-Hinton broth.[5] The concentration range should be broad enough to determine the MIC (e.g., 0.019 to 5 mg/mL).[5]

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.[5]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.[2]

  • Incubation: Incubate the microplates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Anticonvulsant Activity Screening: Addressing Neurological Disorders

Epilepsy is a common neurological disorder, and a significant portion of patients have seizures that are resistant to currently available medications.[6] Ketone bodies and their derivatives have shown anticonvulsant properties, making aminofluorophenyl ketones an interesting class of molecules to investigate for this application.[7][8][9]

Causality of Experimental Choices

The preliminary anticonvulsant screening of novel compounds typically employs rodent models of induced seizures. The two most widely used and predictive models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[10] The MES model is considered a good predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against absence seizures.[10] The use of both models provides a broader initial assessment of a compound's potential anticonvulsant profile.

Experimental Workflow: In Vivo Seizure Models

Caption: In vivo workflow for anticonvulsant screening.

Detailed Protocol: Maximal Electroshock (MES) Test
  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test aminofluorophenyl ketone intraperitoneally (i.p.) at various doses.[10] A vehicle control (e.g., 10% DMSO) and a standard anticonvulsant drug (e.g., phenytoin) should be included.[10]

  • Time to Peak Effect: Allow for a predetermined time interval (e.g., 30-60 minutes) between compound administration and the induction of seizures to allow for absorption and distribution.

  • Seizure Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via auricular electrodes using an electroconvulsiometer.[10]

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a protective effect. Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).

Anticancer Activity Screening: A Foundational Step in Oncology Drug Discovery

The evaluation of a compound's cytotoxic potential is a critical initial step in the development of new anticancer therapies.[11] Fluorinated compounds, including fluoroquinolone analogs, have demonstrated significant potential as anticancer agents.[12]

Causality of Experimental Choices

The initial in vitro cytotoxicity screening is typically performed against a panel of human cancer cell lines to assess the compound's potency and selectivity.[13] The choice of cell lines should represent different cancer types (e.g., breast, colon, lung) to identify broad-spectrum activity or potential tissue-specific effects.[14] It is also crucial to include a non-cancerous cell line to determine the compound's selectivity index, a measure of its toxicity to cancer cells versus normal cells.[15]

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: Workflow for in vitro anticancer screening.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[11][15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the aminofluorophenyl ketone compounds for a specified duration (e.g., 24 or 48 hours).[15] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.[11][13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) using non-linear regression analysis.[11]

Data Presentation and Interpretation

For each biological activity screened, it is imperative to present the quantitative data in a clear and structured format to facilitate comparison and interpretation.

Table 1: Representative Antimicrobial Activity Data
CompoundS. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
AFK-1100>400>400
AFK-21010400
Ciprofloxacin200<10N/A
GriseofulvinN/AN/A500

Data is hypothetical and for illustrative purposes. MIC values for reference standards are based on reported data.[2]

Table 2: Representative Anticonvulsant Activity Data
CompoundMES Test (ED50, mmol/kg)scPTZ Test (ED50, mmol/kg)
AFK-326.3>32
AFK-4>3215.8
Acetone26.3>32

Data is hypothetical and for illustrative purposes. ED50 value for Acetone is based on reported data.[7]

Table 3: Representative Anticancer Activity Data
CompoundMCF-7 (IC50, µM)HeLa (IC50, µM)HEK293 (IC50, µM)Selectivity Index (HEK293/MCF-7)
AFK-58.415.2>50>5.95
AFK-625.630.145.31.77
Doxorubicin0.50.82.14.2

Data is hypothetical and for illustrative purposes. IC50 values are based on reported data for novel compounds.[14][15]

Conclusion and Future Directions

This guide has outlined the fundamental principles and methodologies for the preliminary biological activity screening of aminofluorophenyl ketones. A systematic approach, beginning with robust in vitro and in vivo assays, is essential for identifying promising lead compounds for further development. Compounds exhibiting potent and selective activity in these initial screens warrant more extensive preclinical evaluation, including mechanism of action studies, pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models. The versatile nature of the aminofluorophenyl ketone scaffold, combined with a rigorous screening cascade, holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Wuest, F., et al. (2020). Synthesis and in vivo evaluation of a radiofluorinated ketone body derivative. RSC Advances. Available at: [Link]

  • Kreusel, K. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]

  • Wuest, F., et al. (2020). Synthesis and in vivo evaluation of a radiofluorinated ketone body derivative. National Center for Biotechnology Information. Available at: [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Khan, I., et al. (2021). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. National Center for Biotechnology Information. Available at: [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Available at: [Link]

  • Likhodii, S. S., & Burnham, W. M. (2007). The anticonvulsant activity of acetone, the major ketone body in the ketogenic diet, is not dependent on its metabolites acetol, 1,2-propanediol, methylglyoxal, or pyruvic acid. PubMed. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. Available at: [Link]

  • Al-Majid, A. M., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. Available at: [Link]

  • D'Agostino, D. P., et al. (2013). Therapeutic ketosis with ketone ester delays central nervous system oxygen toxicity seizures in rats. American Physiological Society Journal. Available at: [Link]

  • Wu Tsai Neurosciences Institute. (2023). Novel ketone-derived anticonvulsant agents for the treatment of childhood refractory epilepsy. Available at: [Link]

  • Limban, C., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Poff, A. M., & D'Agostino, D. P. (2016). Ketone Administration for Seizure Disorders: History and Rationale for Ketone Esters and Metabolic Alternatives. Frontiers. Available at: [Link]

  • Fayed, A. A., et al. (2014). IN VITRO ANTIMICROBIAL ACTIVITY OF SOME NEWLY SYNTHESIZED POLYPEPTIDE CANDIDATES. Journal of Optoelectronics and Advanced Materials. Available at: [Link]

  • Rodrigues, C., et al. (2021). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. MDPI. Available at: [Link]

  • Vasilache, V., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. Available at: [Link]

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  • Oka, S., et al. (2007). A preliminary study of anti-1-amino-3-18F-fluorocyclobutyl-1-carboxylic acid for the detection of prostate cancer. PubMed. Available at: [Link]

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Exploratory

A Technical Guide to 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (C10H12FNO): A Key Intermediate in Modern Drug Discovery

Executive Summary The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, metabolic stability, and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, metabolic stability, and pharmacokinetic profiles of therapeutic agents.[1][2] Within this context, substituted fluoroanilines have emerged as particularly valuable building blocks for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one, a key intermediate with the molecular formula C10H12FNO. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, analytical characterization protocols, and its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: The Strategic Role of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their biological activity. Due to its high electronegativity and small atomic size, fluorine can modulate the acidity (pKa) of nearby functional groups, form strong bonds with carbon to enhance metabolic stability, and alter molecular conformation to improve binding affinity with biological targets.[1][2][3] Fluorinated aniline derivatives, in particular, are prevalent in a wide range of pharmaceuticals, including kinase inhibitors for oncology and agents targeting other enzyme classes.[4][5]

The compound 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one represents a trifunctional scaffold, possessing:

  • An aniline moiety, which serves as a versatile synthetic handle for N-arylation and amidation reactions.

  • An acetyl group , providing a reactive site for condensations and other carbonyl chemistry.

  • A strategically placed fluorine atom , which imparts the aforementioned electronic and metabolic advantages.

This unique combination of features makes it an attractive starting material for building libraries of complex molecules aimed at a variety of therapeutic targets.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and screening.

Molecular Structure and Formula

The compound is an ethanone derivative of a substituted phenyl ring, with the following structural features:

  • Parent Structure: Phenyl ring

  • Position 1: An ethanone (acetyl) group

  • Position 2: An amino group

  • Position 3: A fluorine atom

  • Position 5: An ethyl group

Molecular Formula: C10H12FNO

2D Chemical Structure:

Key Chemical Identifiers

Summarizing the key identifiers for this compound ensures accurate sourcing and data retrieval.

IdentifierValueSource
Compound Name 1-(2-amino-5-ethyl-3-fluorophenyl)ethanone[6]
CAS Number 2244615-48-1[6]
Molecular Formula C10H12FNO[6]
Molecular Weight 181.21 g/mol [6]
InChI Key (Predicted)N/A
Canonical SMILES (Predicted)N/A
Predicted Physicochemical Properties

While experimental data is sparse, properties can be predicted based on the structure and data from similar analogs. These predictions are crucial for designing experiments, such as selecting appropriate solvent systems for reactions and chromatography.

PropertyPredicted ValueSignificance
logP (Octanol/Water) ~2.5 - 3.0Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
Topological Polar Surface Area (TPSA) ~43 ŲSuggests good oral bioavailability potential based on common drug-likeness rules.
pKa (Most Basic) ~3.5 (Aniline Nitrogen)The electron-withdrawing effects of the acetyl and fluoro groups reduce the basicity of the aniline nitrogen compared to aniline itself.
Physical Form Likely a solid at room temperatureBased on analogs like 1-(2-Amino-5-fluorophenyl)ethanone.[7]

Proposed Synthesis and Derivatization Strategy

Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the key functional groups. A plausible retrosynthetic approach would identify a commercially available substituted fluorobenzene as a starting material, followed by the sequential introduction of the required functional groups.

G Target 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one Intermediate1 1-(5-Ethyl-3-fluoro-2-nitrophenyl)ethan-1-one Target->Intermediate1 Reduction of Nitro Group Intermediate2 1-Ethyl-3-fluoro-5-nitrobenzene Intermediate1->Intermediate2 Friedel-Crafts Acylation Intermediate3 1-Bromo-3-fluoro-5-nitrobenzene Intermediate2->Intermediate3 Suzuki or Stille Coupling StartingMaterial 1,3-Difluoro-5-nitrobenzene Intermediate3->StartingMaterial Regioselective Bromination (not shown) or direct purchase

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: A Proposed Synthetic Workflow

This protocol outlines a plausible, field-proven methodology for synthesizing the title compound.

Step 1: Suzuki Coupling to Introduce the Ethyl Group

  • To a solution of 1-bromo-3-fluoro-5-nitrobenzene (1.0 eq) in a 2:1 mixture of toluene and water, add potassium carbonate (3.0 eq) and ethylboronic acid (1.2 eq).

  • Degas the mixture with argon for 20 minutes.

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 1-ethyl-3-fluoro-5-nitrobenzene, by column chromatography.

Step 2: Friedel-Crafts Acylation to Install the Acetyl Group

  • Cool a solution of aluminum chloride (AlCl3) (1.5 eq) in dichloromethane (DCM) to 0°C under an inert atmosphere.

  • Slowly add acetyl chloride (1.2 eq) to the suspension.

  • Add a solution of 1-ethyl-3-fluoro-5-nitrobenzene (1.0 eq) in DCM dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The ortho-directing effect of the fluorine and the meta-directing effect of the nitro and ethyl groups should favor acylation at the C2 position.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate.

  • Purify the resulting 1-(5-ethyl-3-fluoro-2-nitrophenyl)ethan-1-one by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitrophenyl ethanone intermediate (1.0 eq) in ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride (SnCl2·2H2O) (4.0 eq) or perform catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.

  • If using SnCl2, heat the mixture to 70°C for 2-4 hours.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to yield the final product, 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound before its use in further applications.

cluster_QC Quality Control Workflow Start Synthesized Crude Product Purity Purity Assessment (HPLC/UPLC) Start->Purity Identity Identity Confirmation (LC-MS) Purity->Identity Purity OK Fail Repurify or Resynthesize Purity->Fail Purity < 95% Structure Structural Elucidation (NMR, IR) Identity->Structure Mass OK Identity->Fail Incorrect Mass Final Qualified Intermediate (Purity > 95%) Structure->Final Structure OK Structure->Fail Inconsistent Spectra

Caption: A typical analytical workflow for quality control.

Spectroscopic and Chromatographic Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique is used to confirm the proton environment. Expected signals would include a singlet for the methyl protons of the acetyl group, a quartet and a triplet for the ethyl group protons, two distinct aromatic protons, and a broad singlet for the amine (NH2) protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton. Distinct signals for the carbonyl carbon, the aliphatic carbons of the ethyl group, and the aromatic carbons (with C-F coupling) would be expected.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A crucial experiment to confirm the presence and environment of the fluorine atom. A singlet or a multiplet (if coupled to nearby protons) would be expected.

  • IR (Infrared) Spectroscopy: Used to identify key functional groups. Characteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), C=O (ketone, ~1680 cm⁻¹), and C-F (~1100-1300 cm⁻¹) bonds should be present.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for confirming both purity and molecular weight. A high-resolution mass spectrometer (HRMS) can confirm the elemental composition (C10H12FNO).

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient: Run a linear gradient from 10% B to 95% B over 15 minutes, hold for 3 minutes, and then re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to 254 nm and 280 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 acetonitrile/water mixture.

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: The purity is determined by integrating the area of the main product peak and expressing it as a percentage of the total peak area.

Applications in Research and Drug Development

The true value of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one lies in its potential as a versatile starting material for creating diverse libraries of bioactive compounds. The amino and acetyl groups serve as orthogonal synthetic handles for derivatization.

G cluster_amino Amino Group Derivatization cluster_acetyl Acetyl Group Derivatization Core C10H12FNO Scaffold Amidation Amide Synthesis (Kinase Inhibitors) Core->Amidation Acyl Chloride or Coupling Agent Sulfonylation Sulfonamide Formation (Enzyme Inhibitors) Core->Sulfonylation Sulfonyl Chloride Arylation N-Arylation (Buchwald-Hartwig) Core->Arylation Aryl Halide, Pd Catalyst Condensation Condensation Reactions (Chalcones, Heterocycles) Core->Condensation Aldehyde, Base Reduction Reduction to Alcohol (Chiral Centers) Core->Reduction NaBH4 AlphaHalo α-Halogenation (Further Functionalization) Core->AlphaHalo NBS / Br2

Sources

Foundational

Engineering the Halogenated Scaffold: The Discovery, Evolution, and Applications of Novel Fluorinated Acetophenones

Executive Summary Fluorinated acetophenones have transitioned from niche chemical curiosities to privileged building blocks in modern drug discovery and materials science. This whitepaper provides an in-depth technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated acetophenones have transitioned from niche chemical curiosities to privileged building blocks in modern drug discovery and materials science. This whitepaper provides an in-depth technical analysis of their historical evolution, the stereoelectronic rationale behind their use in medicinal chemistry, and field-proven, self-validating protocols for their functionalization. By exploring both biocatalytic and green-chemistry synthetic workflows, this guide equips researchers with the mechanistic insights required to leverage fluorinated acetophenones in the development of next-generation therapeutics and molecular energy storage systems.

Historical Discovery and Evolution

The integration of fluorine into medicinal chemistry began in earnest during the 1950s with the discovery of 9α-fluorocortisol and 5-fluorouracil, establishing halogenation as a viable strategy to enhance biological activity[1]. However, the systematic exploration of the fluorinated acetophenone scaffold gained significant traction later in the 20th century. In 1981, researchers successfully utilized selenium dioxide to oxidize fluorinated acetophenones into fluorine-containing phenylglyoxals, which were subsequently investigated for their potent CNS depressant and antiviral properties[2].

Over the past two decades, the focus has shifted from basic derivatization to highly stereoselective and sustainable methodologies. Today, fluorinated acetophenones are central to the synthesis of chiral β-fluoroamines via biocatalysis and the generation of fluorinated chalcones using solvent-free green chemistry[3],[4].

Mechanistic Rationale in Drug Design

The strategic placement of fluorine atoms on the acetophenone ring (ortho, meta, or para) or the acetyl group (α-fluorination) profoundly alters the molecule's stereoelectronics and pharmacokinetics.

  • Causality in Pharmacokinetics: In drug development, replacing metabolically labile C-H bonds with highly stable C-F bonds prevents rapid metabolic elimination by cytochrome P450 enzymes. For instance, during the development of emixustat derivatives for retinal therapies, rational fluorination of the aryl moiety was employed to engineer a localized primary isotope effect. This modification successfully attenuated amine oxidation, yielding 4-fluoro derivatives with sub-50 nM inhibitory activity—a twofold improvement over the non-fluorinated parent compound[5].

  • Causality in Reactivity: The high electronegativity of fluorine strongly withdraws electron density from the carbonyl carbon. In α-fluoroacetophenones, this renders the carbonyl highly susceptible to nucleophilic attack, facilitating rapid imine formation[3]. However, this electronic activation also increases the redox potential of the carbonyl carbon. During biocatalytic reduction, this altered potential shifts the substrate's positioning within the enzyme's active site, triggering a promiscuous ketoreductase (KRED) activity in amine dehydrogenases that actively competes with the desired reductive amination[6].

Key Synthetic Workflows and Self-Validating Protocols

To ensure reproducibility and high fidelity in drug development, the following protocols represent state-of-the-art methodologies for functionalizing fluorinated acetophenones.

Protocol A: Biocatalytic Reductive Amination for Chiral β-Fluoroamines

Chiral β-fluoroamines are critical pharmacophores. Traditional kinetic resolutions using transaminases are thermodynamically limited to 50% yields. The use of NADPH-dependent reductive aminase enzymes (RedAms) overcomes this limitation, yielding >90% conversion[3].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM solution of α-fluoroacetophenone in Tris-HCl buffer (pH 8.0).

  • Enzyme & Donor Addition: Introduce the specific RedAm (e.g., AdRedAm or NfRedAm) alongside an excess of the amine donor (e.g., 250 mM allylamine or methylamine).

  • Cofactor Recycling System: Add 0.05 mM NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH). Causality: Maintaining a low, steady-state concentration of NADPH drives the catalytic cycle forward while minimizing the premature reduction of the ketone to an alcohol[3].

  • Incubation: Incubate the mixture at 30°C for 20 hours under mild agitation.

  • Self-Validation (In Situ Derivatization): Quench the reaction and derivatize the crude aqueous mixture with acetic anhydride. Analyze via GC-FID. Validation Logic: The protocol is self-validating; the detection of the acetylated amine confirms successful reductive amination, while the peak area ratio of amine to alcohol directly quantifies the enzyme's chemoselectivity and enantiomeric excess (>90% ee)[3].

Protocol B: Solvent-Free Synthesis of Fluorinated Chalcones

Fluorinated chalcones exhibit potent anticancer properties against HepG2 cell lines. Green chemistry approaches utilizing mechanochemistry and microwave irradiation eliminate the need for toxic solvents[4].

Step-by-Step Methodology:

  • Mechanochemical Grinding: In an open mortar, combine 5.0 mmol of a fluorinated acetophenone with 5.0 mmol of a hydroxy-substituted benzaldehyde.

  • Catalysis: Add 1.0 g of Montmorillonite K10 clay (0.2 g/mmol ) and grind continuously for 20 minutes at room temperature. Causality: The K10 clay acts as a solid acid catalyst, providing a massive, highly reactive surface area that drives the cross-aldol condensation's dehydration step forward in the absence of a solvent medium[4].

  • Microwave Irradiation: Transfer the homogenate to a 10 mL sealed vial. Irradiate at 150°C using a microwave reactor. Causality: Microwave dielectric heating ensures uniform thermal distribution at the molecular level, accelerating the reaction kinetics from several hours to mere minutes[4].

  • Self-Validation: Monitor the reaction via TLC. The complete disappearance of the fluorinated acetophenone spot validates the reaction's completion. Elucidate the final crystallized product using 1H-NMR. Validation Logic: The presence of characteristic trans-alkene doublets around 7.4–7.8 ppm (with a coupling constant J ≈ 16 Hz) definitively confirms the formation of the α,β-unsaturated ketone system[4].

Quantitative Data Summaries

Table 1: Biocatalytic Reductive Amination of Fluorinated Acetophenones [3]

Substrate Amine Donor Enzyme Conversion (%) ee (%) Amine:Alcohol Ratio
Mono-fluoroacetophenone Allylamine AdRedAm >90 >99 85:15
Di-fluoroacetophenone Allylamine AdRedAm 88 95 60:40
Tri-fluoroacetophenone Methylamine NfRedAm 92 >99 45:55

(Note: Progressive fluorination increases the redox potential, thereby increasing promiscuous reduction to the alcohol side-product).

Table 2: Yields of Fluorinated Chalcones via Solvent-Free Methods [4]

Acetophenone Derivative Benzaldehyde Derivative Catalyst Condition Yield (%)
3'-fluoroacetophenone 4-hydroxy-3-methoxy NaOH Grinding (RT) 41-49
4'-fluoroacetophenone 3-fluoro-4-hydroxy MK10 Clay Microwave (150°C) 33-46

| 3',4'-difluoroacetophenone| 2-fluorobenzaldehyde | MK10 Clay | Microwave (150°C) | 35-42 |

Visualizing the Chemical Workflows

Workflow A Fluorinated Acetophenones B Biocatalytic Reductive Amination (RedAms) A->B NH3 / NADPH C Claisen-Schmidt Condensation A->C Benzaldehydes / Base D Photocyclization (Norrish-Yang) A->D UV Irradiation E Chiral β-Fluoroamines (Target: CNS Drugs) B->E F Fluorinated Chalcones (Target: Anticancer) C->F G Cyclobutenols (Target: MOST Systems) D->G

Caption: Workflow of Fluorinated Acetophenone Synthesis and Applications.

Pathway S1 α-Fluoroacetophenone E1 Imine Formation (Amine Donor) S1->E1 E2 NADPH-Dependent Reduction (RedAm) S1->E2 Promiscuous KRED Activity I1 Fluorinated Imine Intermediate E1->I1 I1->E2 P1 Chiral β-Fluoroamine (>90% ee) E2->P1 Primary Pathway P2 Fluorinated Alcohol (Side Product) E2->P2

Caption: Biocatalytic Reductive Amination Pathway of α-Fluoroacetophenones.

Beyond Pharma: Molecular Solar Thermal (MOST) Systems

The utility of fluorinated acetophenones extends beyond biological systems into advanced materials science. Recent breakthroughs have utilized ortho-substituted fluorinated acetophenones in photochemical Norrish-Yang-type cyclizations to form highly strained cyclobutenols[7].

Causality: Increasing the number of fluorine atoms on the acetyl group significantly lowers the activation energy required for photochemical hydrogen atom transfer (HAT). This allows the molecule to efficiently capture photon energy and isomerize into a metastable, high-energy state. These frameworks, known as Molecular Solar Thermal (MOST) storage systems, can later release the stored solar energy as heat via catalytic back-isomerization, presenting a highly efficient, closed-loop paradigm for renewable energy storage[7],[1].

References

  • Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi , White Rose University Consortium. 3

  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells , VNUHCM Journal of Science and Technology Development. 4

  • Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage , ResearchGate / Journal of the American Chemical Society. 7

  • Rational alteration of pharmacokinetics of chiral fluorinated and deuterated derivatives of emixustat for retina therapies , National Institutes of Health (NIH). 5

  • Synthesis of fluorine containing phenylglyoxals , CLOCKSS Archive. 2

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs , National Institutes of Health (NIH). 1

  • Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia , Frontiers in Bioengineering and Biotechnology. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one via Palladium-Catalyzed Heck Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of key building blocks for Kappa Opioid Receptor (KOR) antagonists (e.g., BTRX-335140 / CYM-53093). Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of key building blocks for Kappa Opioid Receptor (KOR) antagonists (e.g., BTRX-335140 / CYM-53093).

Introduction & Strategic Context

The compound 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (Compound 54) is a critical synthetic intermediate in the development of novel central nervous system (CNS) therapeutics. Most notably, it serves as a foundational building block in the synthesis of BTRX-335140 , a potent and highly selective Kappa Opioid Receptor (KOR) antagonist currently in phase 1 clinical trials for the treatment of stress-related mood disorders and neuropsychiatric conditions[1].

Constructing this highly substituted acetophenone requires precise regiocontrol. This protocol details a robust, one-pot, two-step methodology that leverages a regioselective internal (alpha) Heck arylation of a vinyl ether, followed by in situ acidic hydrolysis to yield the target methyl ketone[2].

Mechanistic Rationale & Experimental Causality

Standard Heck couplings with aliphatic olefins typically yield linear beta-arylation products. However, to synthesize an acetophenone derivative, the aryl group must be directed to the internal (alpha) position of an electron-rich vinyl ether. This protocol achieves strict alpha-regioselectivity through two deliberate experimental choices:

  • Ligand Selection (DPPP): The use of 1,3-bis(diphenylphosphino)propane (DPPP), a bidentate phosphine ligand, prevents the palladium catalyst from undergoing premature beta-hydride elimination at the wrong position. The specific bite angle of DPPP enforces a rigid coordination sphere that favors the branched product[2].

  • Aqueous Biphasic Solvent System (H₂O/Toluene 9:1): While counterintuitive for organic couplings, the predominantly aqueous environment is a mechanistic necessity. High water concentration facilitates the rapid dissociation of the iodide ligand from the Pd(II) center. This forces the catalytic cycle through a cationic palladium pathway , which is fundamentally required to dictate alpha-regioselectivity when coupling electron-rich enol ethers[3].

Process Visualization

Workflow SM Aryl Iodide (Compound 52) Reaction Heck Coupling 90°C, 32h H2O/Toluene (9:1) SM->Reaction Reagents Vinyl Ether + K2CO3 Pd(OAc)2 / DPPP Reagents->Reaction Intermediate Enol Ether Intermediate Reaction->Intermediate C-C Bond Formation Hydrolysis Conc. HCl rt, 1h Intermediate->Hydrolysis Product Acetophenone (Compound 54) Hydrolysis->Product Acidic Cleavage

Fig 1. One-pot regioselective Heck coupling and hydrolysis workflow for Compound 54 synthesis.

Quantitative Reagent Matrix

The following stoichiometry is optimized for the conversion of 2-iodo-4-ethyl-6-fluoroaniline (Compound 52) to the target acetophenone[2].

Reagent / MaterialMW ( g/mol )AmountmmolEquivalentsRole
2-Iodo-4-ethyl-6-fluoroaniline 265.0717.5 g66.021.00Limiting Reagent
Vinyl Ether (e.g., Butyl or Ethyl)Varies35.5 mL~396.06.00Olefin Coupling Partner
Potassium Carbonate (K₂CO₃) 138.2010.95 g79.201.20Base / Acid Scavenger
DPPP 412.461.31 g3.300.05Bidentate Ligand (5 mol%)
Pd(OAc)₂ 224.50161 mg0.660.01Pre-catalyst (1 mol%)
H₂O / Toluene (9:1 v/v) -200 mL--Biphasic Solvent
Concentrated HCl 36.4633.0 mL-ExcessHydrolysis Agent

Step-by-Step Experimental Protocol

Step 1: Catalytic System Assembly
  • Equip a 500 mL two-neck round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser.

  • Under a steady stream of nitrogen, charge the flask with 2-iodo-4-ethyl-6-fluoroaniline (17.5 g, 66.02 mmol)[4].

  • Add K₂CO₃ (10.95 g, 79.2 mmol), DPPP (1.31 g, 3.3 mmol), and Pd(OAc)₂ (161 mg, 0.66 mmol)[2].

  • Introduce 200 mL of the H₂O/Toluene (9:1) solvent mixture, followed by the vinyl ether (35.5 mL, 396 mmol)[2].

  • Purge the biphasic mixture with nitrogen for 10 minutes to deoxygenate the system, preventing premature oxidation of the DPPP ligand.

Step 2: Regioselective Heck Coupling
  • Heat the reaction mixture to 90 °C using a precisely controlled heating mantle or oil bath[2].

  • Maintain vigorous stirring (≥800 rpm). Causality Note: High-shear stirring is mandatory to maximize the interfacial surface area between the aqueous base/catalyst phase and the organic substrate phase.

  • Allow the reaction to proceed for 32 hours[2].

  • Self-Validation Checkpoint 1: Pull a 50 µL aliquot from the organic layer. Analyze via LCMS or TLC. The starting material (m/z [M+H]⁺ = 266) should be completely consumed, replaced by the less polar enol ether intermediate[4].

Step 3: In Situ Hydrolysis
  • Remove the heat source and allow the reaction vessel to cool completely to room temperature (rt).

  • Equip an addition funnel and slowly add concentrated HCl (33 mL) dropwise over 15–20 minutes[2].

  • Safety & Causality Note: The addition will be highly exothermic and accompanied by vigorous CO₂ evolution as the excess K₂CO₃ is neutralized. Slow addition prevents reaction boil-over.

  • Stir the acidified mixture at room temperature for 1 hour to drive the enol ether hydrolysis to completion[3].

Step 4: Workup and Purification
  • Self-Validation Checkpoint 2: Analyze the mixture via LCMS. The enol ether mass should be cleanly replaced by the target ketone mass (m/z [M+H]⁺ = 182.2).

  • Carefully adjust the pH of the aqueous phase to ~8 using saturated aqueous NaHCO₃ to free-base the amino group of the product.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 150 mL).

  • Wash the combined organic extracts with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude reddish oil via silica gel column chromatography using a gradient of Hexanes/EtOAc (0–20% EtOAc) to afford the pure 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one[4].

Analytical Characterization Signatures

To verify the structural integrity of the synthesized compound, cross-reference the isolated material against these expected spectroscopic markers:

  • LCMS: Expected [M+H]⁺ = 182.2 m/z.

  • ¹H NMR (CDCl₃): Look for the distinct appearance of a highly deshielded methyl singlet at ~2.5–2.6 ppm (3H, -C(=O)CH₃), confirming the successful installation of the acetyl group. The ethyl group will present as a classic quartet (~2.5 ppm) and triplet (~1.2 ppm)[4].

References[5] Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - PMC, nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyAeLW9J0uc22YbUweKcNQlObsWpxn-WpZ8eVFdAqRRuTzn1swhKbbnMl5J5u1bykCJCxYwpzE2qEWvbNAXpT5D4A3Bs86bKiCF-Cym_h6gKvXY2-UmEFPGc7O2G19aqYcj_h8CtHOWw6nRIU=[1]Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) | Journal of Medicinal Chemistry - ACS Publications, acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfifOu5kmQB3y7bspwlHNl6_J7xC12TA_1xIkzwWIPi7bg-NVVZ5tplVBnKPc5rv2alhvKs2O4-8YBQrDC0e-5fbznWyF6-qUyNW-zJeqAiXZDKDDrFreaZ1mf_FX9rwoI15UT5h39AfmzLS0oI4_u[4]guerrero-et-al-2019-design-and-synthesis-of-a-novel-and-selective-kappa-opioid-receptor-(kor)-antagonist-(btrx-335140) - Scribd, scribd.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjXRgIZllrqkVJ6UqOfgpmZ3tfSn0i2nwgxjw5a6gXK_e1C8qsmK6Q4wmszrYMrtkDFvE-F2T5lTmqZ-mkxhe4vcXZOOcdIFlBhdkb2Hr3PN_1byGa9NGBG-cM4nJhV_gFJBp32IwopvHzDWAMLNBkPmjeeeuTsGmME3TEbe7PZ1uGsLWwfoSTtJ-7yxc0J5D_gxsi6ttRhf_slIhOw3HNAFTwTaL_tJb4RorwVlv6BUqBHJWgKDEX7oeNgesIAHUYgh2hWRy_6WjjDpr6GT87QyP_I_Hk-yXB[2]Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) | Journal of Medicinal Chemistry - ACS Publications, acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbqGlbPJxbCT2HCDSbApTTGpad8oZZCOD5YTNQzgiQzZa2h9zZNPzeSbwkNSo3OxeSu9OTpQWz-h2PaYOPaCYbQG29NTUxs766WPySETgq7t4iVERAMz_xDoeGMSuM1WUjHSv7dXzq1FHs1QxCCzTx[3]Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - PMC, nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExMTT3m2bTQMHGMB2U5xMEAHULPygtyNMPhxgCKVf0gkYHj1dAlsafTwclIo4eyG86An8LqJB5qTRTijgFq376mkYQ7ThGDgW-Q_i2l53ToUaaP1n2JIHFP8NiEjB0YlmRRdvvNM25FsFHPoc=

Sources

Application

Application Notes and Protocols: The Strategic Use of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one in the Synthesis of High-Value Heterocyclic Scaffolds

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the synthetic applications of 1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthetic applications of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one, a highly functionalized and versatile building block. The strategic placement of the amino, acetyl, ethyl, and fluoro groups makes this reagent exceptionally valuable for constructing complex heterocyclic systems, which are foundational in modern medicinal chemistry. We will delve into the mechanistic underpinnings, provide field-proven, step-by-step protocols for the synthesis of fluorinated quinolines and benzodiazepines, and explore potential pathways to other relevant scaffolds. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these core methodologies.

Introduction: The Imperative of Fluorinated Heterocycles

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] When integrated into heterocyclic frameworks, these advantages are amplified, leading to compounds with enhanced pharmacological profiles.

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one emerges as a key player in this field. It is a pre-functionalized scaffold, offering multiple reactive sites for controlled, regioselective cyclization reactions. The ortho-aminoacetophenone moiety is a classic precursor for a variety of condensation reactions, while the 3-fluoro and 5-ethyl groups provide steric and electronic handles to fine-tune the properties of the final heterocyclic product.

Core Application: Synthesis of 6-Ethyl-8-fluoro-quinolines via Friedländer Annulation

The most direct and powerful application of this substrate is in the construction of the quinoline nucleus via the Friedländer annulation.[2][3][4] This reaction involves the condensation of a 2-aminoaryl ketone with a compound possessing an α-methylene group adjacent to a carbonyl functionality. The result is a robust and often high-yielding route to polysubstituted quinolines, which are prevalent scaffolds in antimalarial, anticancer, and antibacterial agents.[2][5][6]

Mechanistic Insight

The Friedländer synthesis can proceed through two primary, catalyst-dependent pathways. Under acidic conditions, the reaction typically initiates with an aldol-type condensation between the enol or enolate of the active methylene compound and the protonated carbonyl of the amino-ketone. This is followed by cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring. Under basic conditions, the initial step is often the formation of a Schiff base (imine) between the two reactants, followed by an intramolecular aldol condensation and dehydration.[4]

Friedlander_Mechanism cluster_reactants Reactants cluster_acid_path Acid-Catalyzed Pathway cluster_base_path Base-Catalyzed Pathway A 1-(2-Amino-5-ethyl- 3-fluorophenyl)ethan-1-one Aldol Aldol Adduct Formation A->Aldol H+ cat. Schiff Schiff Base Formation A->Schiff Base cat. B Active Methylene Compound (e.g., R-CH2-C(O)-R') B->Aldol B->Schiff Unsat_Keto Unsaturated Carbonyl (via H2O loss) Aldol->Unsat_Keto Quinoline_A Final Quinoline (via cyclization & H2O loss) Unsat_Keto->Quinoline_A Cyclized_Int Intramolecular Aldol Adduct Schiff->Cyclized_Int Quinoline_B Final Quinoline (via H2O loss) Cyclized_Int->Quinoline_B caption Fig. 1: Dual mechanistic pathways of the Friedländer synthesis.

Caption: Fig. 1: Dual mechanistic pathways of the Friedländer synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 6-ethyl-8-fluoro-2-methylquinoline-3-carboxylate

This protocol leverages microwave irradiation to accelerate the reaction, significantly reducing reaction times and often improving yields compared to conventional heating.[7] Acetic acid serves as both a solvent and a mild acid catalyst.

Workflow Diagram

Quinoline_Workflow start Start reagents 1. Combine Reactants - 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one - Ethyl Acetoacetate - Glacial Acetic Acid start->reagents mw_react 2. Microwave Irradiation - Set Temp: 160 °C - Set Time: 5-10 min reagents->mw_react cool 3. Cooling - Cool vessel to room temperature mw_react->cool quench 4. Work-up: Quench - Add sat. NaHCO3 (aq) - Cease effervescence cool->quench extract 5. Work-up: Extraction - Extract with Ethyl Acetate (3x) - Combine organic layers quench->extract dry_conc 6. Dry & Concentrate - Dry over Na2SO4 - Concentrate in vacuo extract->dry_conc purify 7. Purification - Flash Column Chromatography dry_conc->purify end End Product: Pure Quinoline Derivative purify->end caption Fig. 2: Experimental workflow for quinoline synthesis.

Caption: Fig. 2: Experimental workflow for quinoline synthesis.

Materials:

  • 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • 10 mL microwave synthesis vial with stir bar

  • Microwave synthesizer

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave synthesis vial, add 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (1.0 mmol, 181.2 mg).

  • Add ethyl acetoacetate (1.2 mmol, 156.2 mg, 152 µL). The slight excess of the active methylene component ensures complete consumption of the limiting amino-ketone.

  • Add glacial acetic acid (3 mL). This volume is sufficient to dissolve the reactants and facilitate efficient microwave heating.

  • Seal the vial securely and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 160°C for 10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before opening.

  • Carefully transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Slowly add a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid. Continue until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation: Scope of the Reaction

The protocol is adaptable to various active methylene compounds, yielding a diverse library of 6-ethyl-8-fluoro-quinolines.

Active Methylene CompoundProduct StructureExpected Yield RangeNotes
Ethyl Acetoacetate80-95%A classic, highly efficient condensation.
Acetylacetone alt text 75-90%Forms a 3-acetyl substituted quinoline.
Cyclohexanone65-85%Results in a fused tetracyclic system (acridine).
Acetophenone70-88%Introduces an aryl substituent at the 2-position.

Note: Placeholder images used. Actual structures would be generated based on the specific reactions.

Core Application: Synthesis of 7-Ethyl-9-fluoro-1,4-Benzodiazepines

2-aminoaryl ketones are also canonical precursors for the synthesis of 1,4-benzodiazepines, a class of compounds renowned for their wide-ranging CNS activities.[8][9] The synthesis typically involves the reaction of the 2-aminoaryl ketone with an amino acid or its derivative, or a multi-step sequence involving acylation followed by cyclization.

Rationale and Strategy

A common and reliable method for constructing the 1,4-benzodiazepin-2-one core involves a two-step process. First, the amino group of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one is acylated with a haloacetyl chloride (e.g., bromoacetyl bromide). The resulting intermediate is then treated with ammonia or a primary amine, which displaces the halide and subsequently cyclizes onto the ketone carbonyl to form the seven-membered diazepine ring.[10]

Workflow Diagram

Benzodiazepine_Workflow start Start: 1-(2-Amino-5-ethyl- 3-fluorophenyl)ethan-1-one step1 Step 1: Acylation - React with Bromoacetyl Bromide - Solvent: Diethyl Ether - Temp: 0 °C to RT start->step1 intermediate Intermediate: N-(4-ethyl-2-fluoro-6-acetylphenyl) -2-bromoacetamide step1->intermediate step2 Step 2: Amination & Cyclization - React with NH3 in MeOH - Followed by heating in Acetic Acid intermediate->step2 end End Product: 7-Ethyl-9-fluoro-5-methyl- 1,3-dihydro-2H-1,4-benzodiazepin-2-one step2->end caption Fig. 3: Logical workflow for benzodiazepine synthesis.

Caption: Fig. 3: Logical workflow for benzodiazepine synthesis.

Experimental Protocol: Synthesis of 7-Ethyl-9-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Part A: Synthesis of N-(4-ethyl-2-fluoro-6-acetylphenyl)-2-bromoacetamide

  • Dissolve 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (10.0 mmol, 1.81 g) in 50 mL of anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (11.0 mmol, 2.22 g, 0.96 mL) in 10 mL of diethyl ether dropwise over 20 minutes. This slow addition is critical to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the resulting precipitate and wash it with cold diethyl ether to yield the bromoacetamide intermediate, which can often be used in the next step without further purification.

Part B: Cyclization to the Benzodiazepine

  • Suspend the crude bromoacetamide intermediate (from Part A) in 50 mL of methanol.

  • Cool the suspension to 0 °C and bubble ammonia (NH₃) gas through the mixture for 30 minutes, or add a saturated solution of ammonia in methanol (30 mL) and stir at room temperature overnight in a sealed vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add 25 mL of glacial acetic acid and heat the mixture at 60 °C for 2 hours to facilitate the final cyclization and dehydration.

  • Pour the cooled reaction mixture into 150 mL of ice-water and neutralize with a solid base like sodium carbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to afford the pure 1,4-benzodiazepin-2-one.

Conclusion and Future Directions

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one is a demonstrably potent synthon for creating diverse and medicinally relevant heterocyclic structures. The protocols detailed herein for the synthesis of fluorinated quinolines and benzodiazepines provide robust, efficient, and adaptable starting points for research and development. The inherent reactivity of this building block also opens avenues for its use in the synthesis of other heterocyclic systems, such as indoles (via Fischer indole synthesis on a derived hydrazine) or quinoxalines (by condensation with 1,2-dicarbonyl compounds). The strategic fluorine and ethyl substituents offer valuable probes for structure-activity relationship (SAR) studies, making this reagent a high-priority tool for any medicinal or synthetic chemistry program.

References

  • ResearchGate. (n.d.). Acid‐Mediated Condensation of 2‐Aminoaryl Cyclopropyl Ketones with Aldehydes for the Synthesis of 2,3‐Dihydrofuro[3,2‐c]quinolines.
  • PubMed. (2002, January 23). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones.
  • ResearchGate. (n.d.). The reaction between 2-amino aryl ketones and ketones to produce quinolines.
  • ACS Publications. (2016, July 11). Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal–Ligand Bifunctional Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow platform for the synthesis of benzodiazepines.
  • Organic Chemistry Portal. (n.d.). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]

  • Songklanakarin Journal of Science and Technology. (2022, January 5). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • MDPI. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2017, May 14). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents.
  • VTechWorks. (2005, November 30). Design and Synthesis of Novel Benzodiazepines.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

Sources

Method

Application Note: Spectroscopic Characterization of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

Abstract This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (CAS No. 2244615-48-1), a key intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (CAS No. 2244615-48-1), a key intermediate in pharmaceutical synthesis.[1] We present detailed protocols for the acquisition of Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectra. Furthermore, this note offers an in-depth analysis of the expected spectral data, grounded in the principles of spectroscopic interpretation for aromatic amines and ketones. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical techniques for the characterization of novel chemical entities.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous characterization of novel chemical compounds is a cornerstone of ensuring safety, efficacy, and reproducibility. Spectroscopic techniques, particularly FTIR and ¹H NMR, are indispensable tools for confirming the molecular structure of newly synthesized active pharmaceutical ingredients (APIs) and their intermediates. 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one is a substituted aromatic ketone that incorporates several key functional groups, each with a distinct spectroscopic signature. Accurate interpretation of its spectra is crucial for identity confirmation, purity assessment, and as a permanent record for regulatory submissions.

This application note serves as a practical guide, bridging theoretical spectroscopic principles with tangible experimental protocols. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for analysis.

Predicted Spectroscopic Data for 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

Given the absence of publicly available spectra for this specific molecule, the following data are predicted based on established principles of spectroscopy and analysis of analogous structures.

Predicted Fourier-Transform Infrared (FTIR) Spectral Data

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups.[2]

Table 1: Predicted FTIR Absorption Bands for 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityRationale and Comparative Insights
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)Medium, Sharp (two bands)The presence of two distinct bands in this region is a hallmark of a primary amine.[3] These are typically sharper than the broad O-H bands of alcohols.[3]
3100 - 3000C-H Aromatic StretchAr-HMedium to WeakThis absorption is characteristic of C-H bonds on the aromatic ring.[4]
2975 - 2850C-H Aliphatic Stretch-CH₂-CH₃MediumThese bands arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.[5]
1680 - 1660C=O Carbonyl StretchAromatic KetoneStrongThe conjugation of the carbonyl group with the aromatic ring is expected to shift the absorption to a lower wavenumber compared to aliphatic ketones (typically ~1715 cm⁻¹).[4]
1620 - 1580N-H Bending (Scissoring)Primary Aromatic Amine (-NH₂)Medium to StrongThis bending vibration is another key indicator of a primary amine.[3]
1600 & 1500C=C Aromatic Ring StretchAromatic RingMedium (often two bands)These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[4]
1360 - 1350C-N StretchAromatic AmineMedium to StrongThe C-N stretching vibration in aromatic amines is typically found in this region and is often strong.[3]
1250 - 1000C-F StretchAryl FluorideStrongThe C-F bond gives rise to a strong absorption in the fingerprint region.
Predicted ¹H Nuclear Magnetic Resonance (¹H NMR) Spectral Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity, and integration of the signals are used to deduce the molecular structure.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale and Discussion
~ 7.0 - 7.2Doublet of doublets (dd)1HH-6This aromatic proton is expected to be the most downfield of the ring protons due to the influence of the adjacent electron-withdrawing acetyl group. It will likely show coupling to H-4.
~ 6.5 - 6.7Doublet of doublets (dd)1HH-4This proton is ortho to the fluorine and meta to the amino group, leading to a complex splitting pattern.
~ 4.0 - 5.0Broad Singlet (s)2H-NH₂The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
~ 2.6Quartet (q)2H-CH₂-CH₃The methylene protons of the ethyl group are adjacent to a methyl group, resulting in a quartet.
~ 2.5Singlet (s)3H-COCH₃The methyl protons of the acetyl group are isolated and therefore appear as a singlet.
~ 1.2Triplet (t)3H-CH₂-CH₃The methyl protons of the ethyl group are adjacent to a methylene group, resulting in a triplet.

Experimental Protocols

The following protocols outline standardized procedures for acquiring high-quality FTIR and ¹H NMR spectra of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one.

FTIR Spectroscopy Protocol

This protocol describes the analysis using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., Thermo Scientific™ Nicolet™ Summit™ X FTIR Spectrometer)

  • 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (solid)

  • Spatula

  • Methanol or isopropanol for cleaning

Procedure:

  • Background Spectrum Acquisition: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and atmospheric suppression if necessary.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after analysis.

Diagram 1: FTIR Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) D->E F Baseline & Atmospheric Correction E->F G Peak Identification & Interpretation F->G

Caption: A streamlined workflow for acquiring FTIR spectra using an ATR accessory.

¹H NMR Spectroscopy Protocol

This protocol outlines a standard procedure for the preparation and analysis of the sample by ¹H NMR spectroscopy.[6]

Materials:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak)

  • 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (5-10 mg)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃.

    • If not using the residual solvent peak for referencing, add a small amount of TMS.

    • Cap the vial and vortex until the sample is fully dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Average a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual CHCl₃ peak (7.26 ppm).

    • Integrate the signals and analyze the multiplicities.

Diagram 2: ¹H NMR Logical Workflow for Structural Elucidation

HNMR_Logic Start Acquired ¹H NMR Spectrum ChemShift Chemical Shift (δ) Identify functional group regions (Aromatic, Aliphatic, -NH₂, -COCH₃) Start->ChemShift Integration Integration Determine proton ratios Start->Integration Multiplicity Multiplicity (Splitting) Identify neighboring protons (n+1 rule) Start->Multiplicity Structure Propose Structure Fragment ChemShift->Structure Integration->Structure Multiplicity->Structure Final Assemble Fragments into Final Structure 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one Structure->Final

Caption: Logical process for deducing molecular structure from ¹H NMR data.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The complementary nature of FTIR and ¹H NMR provides a robust cross-verification of the molecular structure.

  • FTIR as a Functional Group Confirmer: The presence of characteristic peaks for the primary amine, aromatic ketone, and C-F bond in the FTIR spectrum provides strong evidence for the key functional groups.

  • ¹H NMR for Connectivity: ¹H NMR confirms the specific arrangement of these groups and the carbon skeleton. For instance, the splitting patterns of the aromatic protons will confirm their relative positions on the ring, and the quartet-triplet pattern is a definitive indicator of an ethyl group.

  • Consistency is Key: The data from both techniques must be consistent with the proposed structure. The absence of expected peaks or the presence of unexpected ones would indicate impurities or an incorrect structural assignment, prompting further investigation.

Conclusion

The spectroscopic characterization of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one is a critical step in its application in research and development. This application note provides a detailed framework for acquiring and interpreting its FTIR and ¹H NMR spectra. By following the outlined protocols and understanding the underlying principles of spectral interpretation, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

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  • Al-Amin, M., et al. (2025). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ChemRxiv.
  • Nurovi, A. M., et al. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Preprints.org.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Lianhe Aigen. (n.d.). 1-(2-amino-5-ethyl-3-fluorophenyl)ethanone. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. Retrieved from [Link]

  • Academia.edu. (n.d.). A kinetic study of the copolymerization of substituted anilines by 1H NMR. Retrieved from [Link]

  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. FT-IR data for α-amino acids and their complexes (cm−1). Retrieved from [Link]

  • CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(2-Amino-3-bromo-5-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one in Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the novel building block, 1-(2-Amino-5-ethyl-3-fluorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the novel building block, 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one , in modern drug discovery campaigns. While this specific molecule is not extensively documented in current literature, its structural motifs—a fluorinated aminophenone scaffold—represent a rich starting point for the synthesis of diverse chemical libraries with high potential for biological activity. This guide will detail proposed synthetic routes for the title compound, outline key chemical transformations to generate novel derivatives, and provide detailed protocols for the synthesis and subsequent evaluation of these new chemical entities. The strategic incorporation of fluorine, coupled with the versatile reactivity of the amino and keto groups, positions this scaffold as a valuable tool in the quest for next-generation therapeutics.[1][2]

Introduction: The Strategic Value of Fluorinated Aminophenones

Substituted acetophenones are a cornerstone in medicinal chemistry, serving as versatile precursors for a vast array of pharmaceutical compounds.[3] Their utility stems from the reactivity of the ketone and the potential for diverse substitutions on the aromatic ring, enabling the construction of complex heterocyclic systems.[3][4] The subject of this guide, 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one, introduces two key features that are highly advantageous in drug design: an amino group and a fluorine atom.

The amino group provides a convenient handle for a wide range of chemical modifications, allowing for the introduction of diverse pharmacophoric elements. The strategic placement of a fluorine atom can significantly enhance the pharmacokinetic and physicochemical properties of a drug candidate.[1][5][6] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][5]

This guide, therefore, presents 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one as a high-potential starting material for the generation of novel compound libraries targeting a range of therapeutic areas.

Proposed Synthesis of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

Protocol 2.1: Synthesis via Friedel-Crafts Acylation

This protocol outlines a potential multi-step synthesis starting from a commercially available substituted aniline.

Step 1: N-Acetylation of 4-ethyl-2-fluoroaniline

  • To a stirred solution of 4-ethyl-2-fluoroaniline (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-ethyl-2-fluorophenyl)acetamide.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place anhydrous aluminum chloride (2.5 equivalents).

  • Add acetyl chloride (1.2 equivalents) dropwise to the aluminum chloride at 0 °C to form the acylium ion complex.

  • Add the N-(4-ethyl-2-fluorophenyl)acetamide from Step 1, dissolved in a minimal amount of an appropriate solvent (e.g., 1,2-dichloroethane), to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) until the pH is ~8-9.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one by column chromatography on silica gel.

Library Generation: Chemical Diversification of the Scaffold

The true potential of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one lies in its utility as a scaffold for generating a diverse library of compounds. The amino and ketone functionalities are prime reaction sites for introducing molecular diversity.

Reactions Targeting the Amino Group

The primary amine can be readily derivatized through various reactions to introduce a wide range of substituents.

  • Amide Formation: Reaction with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) can introduce a diverse set of R-groups.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides will yield sulfonamide derivatives.

  • Reductive Amination: The amino group can be converted to a secondary or tertiary amine by reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will produce urea or thiourea analogs, respectively.

Reactions Involving the Ketone

The acetyl group provides another point for diversification.

  • Chalcone Synthesis (Claisen-Schmidt Condensation): Condensation with various aromatic aldehydes in the presence of a base (e.g., NaOH or KOH in ethanol) will yield chalcones (α,β-unsaturated ketones).[7][8] These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines.

  • Hydrazone Formation: Reaction with hydrazine or substituted hydrazines can lead to the formation of hydrazones, which are known to possess a wide range of biological activities.[9][10][11]

  • Synthesis of Heterocycles: The ketone can be a key functional group for the construction of various heterocyclic rings. For instance, reaction with diethyl oxalate followed by hydrazinolysis can be a pathway to pyrazole-containing compounds.[12]

Potential Therapeutic Applications and Target Classes

Based on the core structure and the types of derivatives that can be synthesized, several therapeutic areas and biological target classes can be prioritized for screening.

Derivative Class Potential Therapeutic Area Potential Biological Targets Supporting Rationale
Pyrazoles Anti-inflammatory, Analgesic, AnticancerCOX enzymes, Kinases, Hormone receptorsPyrazole-containing compounds are well-established pharmacophores with a broad range of biological activities.[4]
Hydrazones Antimicrobial, AnticancerVarious enzymes and receptorsHydrazones derived from substituted acetophenones have shown promising antimicrobial and anticancer properties.[9][10][11]
Chalcones Anticancer, Anti-inflammatory, AntioxidantTubulin, Kinases, NF-κB pathwayChalcones are known privileged structures in medicinal chemistry with diverse biological effects.
Quinazolines AnticancerAurora Kinase B, EGFR, HER-2The aminophenone moiety can be a precursor for the synthesis of quinazoline-based kinase inhibitors.[13][14]

Experimental Protocols

Protocol 5.1: General Procedure for Chalcone Synthesis
  • Dissolve 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aromatic aldehyde (1.1 equivalents) to the solution.

  • Add an aqueous solution of a suitable base (e.g., 40% KOH) dropwise while stirring at room temperature.

  • Continue stirring for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Protocol 5.2: General Procedure for Hydrazone Synthesis
  • Dissolve 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired hydrazine or substituted hydrazine hydrochloride (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter it, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration.

  • Recrystallize the crude product from an appropriate solvent to yield the pure hydrazone.

Visualization of Workflows and Pathways

Diagram 6.1: Synthetic Pathways from 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

synthetic_pathways cluster_amino Amino Group Derivatization cluster_ketone Ketone Group Derivatization start 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one amide Amides start->amide Acyl Halides/ Carboxylic Acids sulfonamide Sulfonamides start->sulfonamide Sulfonyl Chlorides sec_tert_amine Secondary/Tertiary Amines start->sec_tert_amine Aldehydes/Ketones + Reducing Agent urea Ureas/Thioureas start->urea Isocyanates/ Isothiocyanates chalcone Chalcones start->chalcone Aromatic Aldehydes (Claisen-Schmidt) hydrazone Hydrazones start->hydrazone Hydrazines heterocycles Other Heterocycles start->heterocycles Bifunctional Reagents pyrazoles pyrazoles chalcone->pyrazoles Hydrazines isoxazoles isoxazoles chalcone->isoxazoles Hydroxylamine

Caption: Synthetic diversification of the core scaffold.

Diagram 6.2: Drug Discovery Workflow

drug_discovery_workflow A Synthesis of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one B Library Synthesis (Parallel Chemistry) A->B C High-Throughput Screening (HTS) - Biochemical Assays - Cell-based Assays B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E E->C Iterative Design F In vivo Efficacy and Toxicology Studies E->F G Preclinical Candidate Selection F->G

Sources

Method

Synthetic Strategies for the Derivatization of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one: A Guide for Medicinal Chemistry and Drug Discovery

Abstract This comprehensive application note provides detailed synthetic routes for the chemical modification of 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one, a versatile starting material for the generation of diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides detailed synthetic routes for the chemical modification of 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one, a versatile starting material for the generation of diverse chemical libraries in drug discovery. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind key experimental choices. We explore transformations of the primary amino group, reactions at the acetyl moiety, and the potential for electrophilic substitution on the aromatic ring. Each proposed route is accompanied by a step-by-step protocol, mechanistic insights, and visual aids to facilitate practical application in the laboratory.

Introduction to the Starting Material

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one is a substituted acetophenone derivative featuring a unique combination of functional groups that serve as handles for a wide array of chemical transformations. Its structure, comprising a nucleophilic primary amine, a reactive acetyl group, and a strategically substituted aromatic ring, makes it an attractive scaffold for the synthesis of novel compounds with potential pharmacological activity. The strategic placement of the fluoro and ethyl groups can influence the physicochemical properties and metabolic stability of the resulting derivatives, making this a valuable starting material for medicinal chemistry programs.

This guide will explore several high-impact synthetic pathways to unlock the chemical diversity accessible from this precursor. The protocols provided are based on well-established chemical principles and are adapted from literature precedents for structurally analogous compounds.

Core Synthetic Pathways and Protocols

The derivatization of 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one can be systematically approached by targeting its primary reactive centers. This section outlines key transformations at the amino and acetyl groups, as well as on the aromatic ring itself.

Route A: Heterocycle Formation via the Friedländer Annulation

The presence of a 2-aminoaryl ketone functionality makes the starting material an ideal substrate for the Friedländer synthesis, a classic and efficient method for constructing quinoline ring systems.[1][2] Quinolines are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3] The reaction involves the condensation of the 2-aminoaryl ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[4]

Friedländer Annulation start 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one product Substituted Quinoline Derivative start->product Acid or Base Catalyst (e.g., p-TsOH or KOH) reagent α-Methylene Ketone (e.g., Ethyl Acetoacetate) reagent->product

Caption: Friedländer synthesis of a substituted quinoline.

Protocol A1: Acid-Catalyzed Friedländer Synthesis of a Quinolone Derivative

This protocol is adapted from general procedures for the acid-catalyzed Friedländer synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in toluene (10 mL per mmol of starting material).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq.).

  • Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid by washing the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterValue
Starting Material 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one
Reagent Ethyl Acetoacetate
Catalyst p-Toluenesulfonic acid
Solvent Toluene
Temperature Reflux (~110 °C)
Expected Product 6-Ethyl-8-fluoro-4-hydroxy-2-methylquinoline
Route B: Transformations of the Amino Group via Diazotization

The primary amino group can be converted to a diazonium salt, a highly versatile intermediate in organic synthesis. This is achieved through diazotization with nitrous acid, generated in situ from sodium nitrite and a strong acid at low temperatures.[5] The resulting diazonium salt can then undergo a variety of substitution reactions, such as the Sandmeyer and Schiemann reactions, to introduce a wide range of functional groups.

Diazotization and Subsequent Reactions cluster_0 Step 1: Diazotization cluster_1 Step 2: Substitution Reactions start 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl 0-5 °C sandmeyer Sandmeyer Reaction (e.g., CuBr) diazonium->sandmeyer schiemann Schiemann Reaction (e.g., HBF₄, heat) diazonium->schiemann

Caption: Diazotization and subsequent Sandmeyer/Schiemann reactions.

Protocol B1: Sandmeyer Reaction for Bromination

This protocol is adapted from general procedures for the Sandmeyer reaction.[6][7]

  • Preparation of Amine Solution: In a three-necked round-bottom flask, suspend 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one (1.0 eq.) in a mixture of concentrated hydrobromic acid (48%, 3.0 eq.) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in cold water and add it dropwise to the amine suspension, maintaining the temperature between 0-5 °C.

  • Monitoring Diazotization: Check for the completion of diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in concentrated hydrobromic acid. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the cuprous bromide solution with stirring.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Extraction and Purification: Cool the mixture and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with water, dilute sodium hydroxide solution, and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

Protocol B2: Schiemann Reaction for Fluorination

The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring.[8][9]

  • Diazotization and Precipitation: Prepare the diazonium salt solution as described in steps 1-3 of the Sandmeyer protocol, using hydrochloric acid instead of hydrobromic acid.

  • Formation of Tetrafluoroborate Salt: To the cold diazonium solution, add a solution of fluoroboric acid (HBF₄, 1.2 eq.). The diazonium tetrafluoroborate salt will often precipitate.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol and then diethyl ether.

  • Thermal Decomposition: Carefully heat the dry diazonium tetrafluoroborate salt until the evolution of nitrogen gas and boron trifluoride begins. The decomposition should be controlled by gentle heating.

  • Purification: The resulting aryl fluoride can be purified by distillation or chromatography.

ReactionReagentsExpected Product
Sandmeyer (Bromination) 1. NaNO₂, HBr, 0-5°C; 2. CuBr1-(2-Bromo-5-ethyl-3-fluorophenyl)ethan-1-one
Schiemann (Fluorination) 1. NaNO₂, HCl, 0-5°C; 2. HBF₄; 3. Heat1-(2,3-Difluoro-5-ethylphenyl)ethan-1-one
Route C: Derivatization of the Acetyl Group

The acetyl group offers multiple avenues for derivatization, including reduction, oxidation, and reactions at the α-carbon.

C1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting a ketone into an amine. This reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

Reductive Amination start 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one product Secondary or Tertiary Amine Derivative start->product Reducing Agent (e.g., NaBH(OAc)₃) amine Primary or Secondary Amine (e.g., Benzylamine) amine->product

Caption: Reductive amination of the acetyl group.

Protocol C1: Direct Reductive Amination

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride.

  • Reaction Setup: To a solution of 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one (1.0 eq.) and a primary or secondary amine (e.g., benzylamine, 1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq.).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

C2: α-Halogenation

The α-carbon of the acetyl group can be halogenated, typically under acidic conditions, to produce an α-haloketone. These intermediates are valuable precursors for the synthesis of various heterocycles and other derivatives through nucleophilic substitution reactions.

Protocol C2: α-Bromination

This protocol is adapted from procedures for the acid-catalyzed bromination of acetophenones.

  • Reaction Setup: Dissolve 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one (1.0 eq.) in acetic acid.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in acetic acid dropwise to the ketone solution with stirring. The reaction may be gently warmed to initiate.

  • Reaction Monitoring: Monitor the disappearance of the bromine color and the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a large volume of cold water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase, concentrate, and purify the resulting α-bromoketone by chromatography or recrystallization.

ReactionReagentsExpected Product
Reductive Amination Benzylamine, NaBH(OAc)₃, Acetic AcidN-(1-(2-Amino-5-ethyl-3-fluorophenyl)ethyl)benzylamine
α-Bromination Br₂, Acetic Acid2-Bromo-1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one
Route D: Electrophilic Aromatic Substitution

Further functionalization of the aromatic ring via electrophilic aromatic substitution (EAS) is a plausible route to novel derivatives. The regiochemical outcome of such a reaction is determined by the combined directing effects of the existing substituents.

Analysis of Directing Effects:

  • -NH₂ (Amino): A strongly activating, ortho-, para-directing group due to its strong +M (mesomeric) effect.

  • -CH₂CH₃ (Ethyl): A weakly activating, ortho-, para-directing group due to inductive effects and hyperconjugation.

  • -F (Fluoro): A weakly deactivating, ortho-, para-directing group. It is deactivating due to its strong -I (inductive) effect, but the lone pairs on fluorine can participate in resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[1]

  • -C(O)CH₃ (Acetyl): A moderately deactivating, meta-directing group due to its -I and -M effects.

Predicted Regioselectivity:

The substitution pattern on the starting material is 1-acetyl, 2-amino, 3-fluoro, and 5-ethyl. The positions available for substitution are C4 and C6.

  • Position C4: This position is ortho to the ethyl group (activating), meta to the amino group (unfavored), ortho to the fluoro group (directing), and meta to the acetyl group (directing).

  • Position C6: This position is para to the fluoro group (directing), ortho to the amino group (strongly directing), and ortho to the ethyl group (directing).

The powerful ortho-, para-directing effect of the amino group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the position ortho to the amino group, which is C6 . Steric hindrance from the adjacent ethyl group at C5 might slightly disfavor this position, but the electronic directing effect of the amino group is typically overwhelming.

Caption: Analysis of directing effects for electrophilic aromatic substitution.

Protocol D1: Bromination of the Aromatic Ring

  • Reaction Setup: Dissolve 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one (1.0 eq.) in a suitable solvent like acetic acid or a chlorinated solvent.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography to isolate the C6-brominated isomer.

Conclusion

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one is a highly versatile and valuable starting material for the synthesis of diverse libraries of compounds for drug discovery and development. The strategic manipulation of its amino, acetyl, and aromatic functionalities, as demonstrated in the provided synthetic routes, allows for the creation of a wide range of derivatives, including quinolines, and various substituted aryl ketones. The protocols and mechanistic discussions in this guide are intended to serve as a practical resource for researchers aiming to explore the chemical space around this promising scaffold.

References

  • Kumar, A., et al. (2022). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and... ResearchGate. Retrieved from [Link]

  • Vatkar, Y. S., et al. (2012). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. ResearchGate. Retrieved from [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-10. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]

  • Chandler, C., et al. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(10), 1547-1549. Retrieved from [Link]

  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Formation of 3a from 2-aminoacetophenone (2). Retrieved from [Link]

  • CaRLa. (n.d.). Direct Synthesis of Primary Amines via Ruthenium-catalysed Amination of Ketones with Ammonia and Hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Retrieved from [Link]

  • Khan, M. A. W., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(48), 30275-30295. Retrieved from [Link]

  • Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.
  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Scribd. (n.d.). Diazotization. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous flow procedure for the α-bromination of acetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230875A - One-step method for preparing alpha-halogenated acetophenone glycol ketal compound.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chem LibreTexts. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Allen. (2025). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Retrieved from [Link]

  • SciSpace. (2016). From anilines to aziridines: A two-step synthesis under continuous-flow conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Diazotization order. Retrieved from [Link]

  • ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

  • J-STAGE. (n.d.). Preparation of Fluoroarenes in One-Pot Diazotization and Fluoro-Dediazoniation of Aminoarenes Using HF or HF. Retrieved from [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • SlidePlayer. (2020). Aromatic Electrophilic substitution:. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

Application

experimental procedure for condensation reactions involving aminofluorophenyl ethanone

Application Note: Advanced Friedländer Condensation Protocols for 1-(2-Amino-5-fluorophenyl)ethanone Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic R...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Friedländer Condensation Protocols for 1-(2-Amino-5-fluorophenyl)ethanone

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The quinoline core is a privileged scaffold in medicinal chemistry, frequently embedded in antimalarial, anticancer, and antiviral therapeutics. Incorporating fluorine into this scaffold—specifically via the building block 1-(2-amino-5-fluorophenyl)ethanone—enhances the resulting drug candidate's metabolic stability, lipophilicity, and target binding affinity[1].

The Friedländer condensation remains the most robust method for assembling these poly-substituted quinolines[2]. However, as a Senior Application Scientist, I must emphasize a critical chemical causality: the electron-withdrawing inductive effect of the fluorine atom at the 5-position significantly dampens the nucleophilicity of the adjacent ortho-amino group. Traditional base-catalyzed Friedländer conditions (e.g., using NaOH or KOH) often result in sluggish kinetics, incomplete conversions, or competing self-condensation[3].

To overcome this electronic deactivation, the electrophilicity of the reacting α-methylene ketone must be aggressively enhanced. This guide details two field-proven, high-efficiency protocols utilizing either a solid-supported Brønsted acid (P₂O₅/SiO₂) under solvent-free conditions[4] or a highly carbophilic Lewis acid (NaAuCl₄) in solution[5].

Mechanistic Pathways

Depending on the catalytic environment and the nature of the ketone, the Friedländer condensation of 1-(2-amino-5-fluorophenyl)ethanone proceeds via one of two distinct mechanistic cascades[2],[6]:

  • Pathway A (Aldol-First): Initial aldol condensation between the carbonyl groups yields an α,β-unsaturated intermediate, followed by intramolecular cyclodehydration of the amine.

  • Pathway B (Schiff Base-First): Initial condensation of the amine with the ketone forms a Schiff base (imine), followed by an intramolecular aldol-type ring closure.

FriedlanderMechanism cluster_A Pathway A: Aldol First cluster_B Pathway B: Schiff Base First R 1-(2-Amino-5-fluorophenyl)ethanone + α-Methylene Ketone A1 Aldol Condensation R->A1 Catalyst B1 Schiff Base Formation R->B1 Catalyst A2 Cyclodehydration A1->A2 P Fluorinated Quinoline Scaffold A2->P B2 Intramolecular Aldol B1->B2 B2->P

Mechanistic pathways of the Friedländer condensation yielding fluorinated quinolines.

Experimental Protocols

Every protocol described below operates as a self-validating system. Do not proceed to purification until the in-process validation checkpoints are met.

Protocol A: Solvent-Free Green Synthesis (P₂O₅/SiO₂ Catalyzed)

Causality: Solvent-free conditions maximize the effective molarity of the reactants, directly countering the poor nucleophilicity of the fluorinated aniline. P₂O₅/SiO₂ serves a dual purpose: the silica provides a high-surface-area acidic microenvironment, while P₂O₅ acts as an irreversible desiccant, driving the dehydration steps (Le Chatelier's principle)[4].

Step-by-Step Procedure:

  • To an oven-dried 25 mL round-bottom flask, add 1-(2-amino-5-fluorophenyl)ethanone (2.0 mmol) and the target α-methylene carbonyl compound (3.0 mmol)[2].

  • Add the heterogeneous catalyst P₂O₅/SiO₂ (0.4 g).

  • Heat the neat mixture at 80 °C with vigorous magnetic stirring. The mixture will transition into a melt.

  • Validation Checkpoint: Monitor the reaction via TLC (Ethyl Acetate/Hexane). 1-(2-amino-5-fluorophenyl)ethanone is highly UV-active. The reaction is complete when the starting material spot disappears and a new, intensely fluorescent spot (under 365 nm UV) appears at a lower Rf, indicating the extended conjugation of the quinoline ring[2].

  • Upon completion (typically 1–3 hours), cool the mixture to room temperature.

  • Add chloroform (20 mL) and stir for 5 minutes to dissolve the organic products.

  • Filter the mixture to recover the P₂O₅/SiO₂ catalyst. Wash the filter cake with additional chloroform (2 x 10 mL)[2].

  • Concentrate the combined organic filtrates under reduced pressure and purify via recrystallization or flash chromatography.

Protocol B: Lewis Acid-Catalyzed Synthesis (NaAuCl₄·2H₂O)

Causality: For sterically hindered or complex ketones (e.g., steroidal ketones), solvent-free melts can cause degradation. Gold(III) salts are exceptionally "soft" and carbophilic. They selectively activate the ketone's carbonyl oxygen without irreversibly coordinating to the basic aniline nitrogen, enabling smooth cyclization under milder solution-phase conditions[5],[7].

Step-by-Step Procedure:

  • In a 10 mL reaction vial, combine 1-(2-amino-5-fluorophenyl)ethanone (0.44 mmol, 1.1 eq) and the complex ketone (e.g., 4-cholesten-3-one, 0.40 mmol, 1.0 eq)[5].

  • Add NaAuCl₄·2H₂O (8 mg, 0.02 mmol, 5 mol%) and suspend the mixture in absolute ethanol (2.0 mL)[5].

  • Seal the vial and stir at 110 °C (reflux) for 5 hours.

  • Validation Checkpoint: Check for the formation of water by-product and the color shift of the solution (often turning deep yellow/orange as the quinoline forms). Confirm completion via LC-MS or TLC.

  • Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with saturated NaHCO₃ to neutralize any acidic byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography[5].

Quantitative Data Summary

The table below summarizes expected yields and optimal conditions for reacting 1-(2-amino-5-fluorophenyl)ethanone with various carbonyls, derived from optimized literature parameters[5],[4].

Substrate (Ketone)Catalyst SystemReaction ConditionsTime (h)Expected Yield (%)Regioselectivity Notes
Cyclohexanone P₂O₅/SiO₂Solvent-free, 80 °C1.590 - 94N/A (Symmetrical)
Ethyl acetoacetate P₂O₅/SiO₂Solvent-free, 80 °C2.085 - 88>95:5 (Ester directing)
Acetylacetone NaAuCl₄·2H₂OEthanol, 110 °C3.088 - 92N/A (Symmetrical)
4-Cholesten-3-one NaAuCl₄·2H₂OEthanol, 110 °C5.080 - 85Angular isomer favored

Troubleshooting & Process Optimization

  • Poor Regioselectivity with Unsymmetrical Ketones: When using unsymmetrical aliphatic ketones, condensation can occur at either the α or α' carbon.

    • Causality & Fix: This is driven by the relative stability of the enol intermediates. To control this, utilize a directing group on the ketone, or switch to a highly specific amine catalyst. Alternatively, adding the ketone dropwise over 30–60 minutes can kinetically favor the less sterically hindered enol[6].

  • Formation of Tar/Polymeric Byproducts:

    • Causality & Fix: High temperatures combined with the reactive nature of intermediates can lead to polymerization. If TLC shows streaking or tar formation, immediately reduce the reaction temperature by 20 °C and switch to a milder Lewis acid (e.g., Yb(OTf)₃ or iodine)[6].

  • Reaction Stalling (Incomplete Conversion):

    • Causality & Fix: The fluorine atom heavily deactivates the amine. If the reaction stalls, ensure the P₂O₅/SiO₂ catalyst is freshly prepared and completely dry, as ambient moisture will poison the dehydrating capability of the catalyst. If using solution-phase methods, applying microwave irradiation can provide the necessary thermodynamic push to cross the cyclodehydration activation barrier[6].

References

  • Synthesis of Functionalized Quinolines and Benzo[c][2,7]naphthyridines Based on a Photo-Fries Rearrangement ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids MDPI (Molbank) URL:[Link]

  • Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions ResearchGate URL:[Link]

  • A New Green Approach to the Friedländer Synthesis of Quinolines ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminofluoroacetophenone Synthesis &amp; Troubleshooting

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the most complex side-product formations encountered during the synthesis of aminofluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the most complex side-product formations encountered during the synthesis of aminofluoroacetophenones. Because these molecules possess highly reactive, competing functional groups (acidic α-protons, electrophilic fluorines, and reducible ketones), standard amination protocols frequently fail.

This guide bypasses generic advice, offering mechanistic root-cause analyses and self-validating protocols to ensure your synthetic pathways remain highly selective.

Module 1: Buchwald-Hartwig Amination of Bromofluoroacetophenones

Target Transformation: Cross-coupling of amines with 3'-bromo-4'-fluoroacetophenone to yield 3'-amino-4'-fluoroacetophenone.

FAQ: Why am I observing fluorine displacement and α-arylation instead of the desired C–N coupling at the bromine position?

Root Cause Analysis: 3'-Bromo-4'-fluoroacetophenone is a polyfunctional minefield. The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ketone in the para position. If the palladium catalyst's oxidative addition to the C–Br bond is too slow, the amine will act as a nucleophile and displace the fluorine atom[1].

Furthermore, the ketone possesses acidic α-protons. If you use a strong base (like sodium tert-butoxide), it will deprotonate the α-carbon, generating an enolate that attacks the palladium complex, leading to unwanted α-arylation of the ketone[1].

Buchwald_Hartwig_Side_Reactions Substrate 3'-Bromo-4'-fluoroacetophenone + Amine Pd_Cycle Pd-Catalyzed Cycle (Targeted Cross-Coupling) Substrate->Pd_Cycle Optimal Ligand & Weak Base SNAr_Pathway SNAr Pathway (Fluorine Displacement) Substrate->SNAr_Pathway Excess Amine / Slow Pd Cycle Enolate_Pathway Enolate Formation (Alpha-Arylation) Substrate->Enolate_Pathway Strong Base (e.g., t-BuOK) Target 3'-Amino-4'-fluoroacetophenone Pd_Cycle->Target F_Displacement Fluoro-Displaced Byproduct SNAr_Pathway->F_Displacement Alpha_Aryl Alpha-Arylated Ketone Enolate_Pathway->Alpha_Aryl

Fig 1: Competing pathways in the Buchwald-Hartwig amination of bromofluoroacetophenones.

Self-Validating Protocol: Regiocontrolled Buchwald-Hartwig Amination

Causality of Experimental Choices:

  • Base Selection: We strictly use Cs2​CO3​ . It is basic enough to facilitate the reductive elimination step of the Pd-cycle but too weak to deprotonate the α-protons, completely shutting down the α-arylation pathway[1].

  • Ligand Selection: A bulky, electron-rich biaryl phosphine (e.g., BrettPhos) is required. This accelerates the oxidative addition to the C–Br bond, ensuring the Pd-cycle outpaces the background SNAr fluorine displacement.

Step-by-Step Methodology:

  • Inert Preparation: To a flame-dried Schlenk flask, add Pd(OAc)2​ (2 mol%), BrettPhos (2.5 mol%), and anhydrous Cs2​CO3​ (1.5 eq).

  • Atmosphere Exchange: Evacuate and backfill the flask with argon three times to prevent oxidative degradation of the phosphine ligand.

  • Reagent Addition: Add anhydrous toluene, followed by 3'-bromo-4'-fluoroacetophenone (1.0 eq) and the secondary amine (1.2 eq)[1].

  • Thermal Activation: Heat the mixture to 90 °C under rigorous stirring.

  • Validation Check (Self-Validating Step): At the 30-minute mark, pull a 50 µL aliquot and run a rapid GC-MS.

    • Pass: Major peak is the target mass.

    • Fail: Presence of a molecular ion peak at [M - F + Amine] indicates SNAr crossover. Corrective action: Abort, and increase ligand steric bulk or lower the temperature for the next run.

Module 2: SNAr Reactions of Polyfluoroacetophenones

Target Transformation: Direct amination of polyfluoroacetophenones via Nucleophilic Aromatic Substitution (SNAr).

FAQ: How do I control ortho vs. para regioselectivity when synthesizing aminofluoroacetophenones via SNAr?

Root Cause Analysis: When reacting amines with electron-deficient polyfluoroacetophenones, the regioselectivity is not solely governed by steric hindrance; it is dramatically dictated by the Solvent Hydrogen Bond Basicity (SHBB) [2].

In solvents with high SHBB (like HMPA or specific ionic liquids), the reaction proceeds via a partially charged transition state (Pathway A) to form a zwitterionic intermediate, heavily favoring the para-isomer[2]. Conversely, in non-polar or low SHBB solvents (like dioxane), the reaction proceeds via a neutral intermediate through a cyclic transition state (Pathway B). This cyclic transition state is stabilized by an intramolecular hydrogen bond between the incoming amine hydrogen and the carbonyl oxygen of the acetophenone, driving exclusive ortho-selectivity (an example of Bunnett's built-in solvation effect)[2].

SNAr_Regioselectivity cluster_para Pathway A (High SHBB Solvents) cluster_ortho Pathway B (Low SHBB Solvents) Polyfluoroacetophenone Polyfluoroacetophenone + Amine TS_A Partially Charged TS (Zwitterionic INT-A) Polyfluoroacetophenone->TS_A Polar Solvents (e.g., HMPA, ILs) TS_B Cyclic TS (Intramolecular H-Bond) Polyfluoroacetophenone->TS_B Non-polar/Low SHBB (e.g., Dioxane) Para_Product Para-Aminofluoroacetophenone TS_A->Para_Product Ortho_Product Ortho-Aminofluoroacetophenone TS_B->Ortho_Product

Fig 2: Divergent SNAr transition states dictated by Solvent Hydrogen Bond Basicity (SHBB).

Quantitative Data Summary: Solvent Effects on Regioselectivity

Solvent SystemSHBB CharacteristicDominant Mechanistic PathwayMajor Regioisomer Yield
HMPA / Ionic Liquids (IL1)HighZwitterionic (TS-A)Para-isomer (>90%)[2]
AcetonitrileModerateMixedOrtho-isomer (Major)[2]
DioxaneLowCyclic H-Bond (TS-B)Ortho-isomer (Exclusive)[2]

Module 3: Reductive Amination of Fluoroacetophenones

Target Transformation: Converting the ketone moiety of fluoroacetophenones into a secondary amine (e.g., reacting 4'-fluoroacetophenone with benzylamine).

FAQ: Why am I getting alcohol byproducts or over-alkylated amines (e.g., 4'-fluoro-α-methylbenzenemethanamine)?

Root Cause Analysis: Reductive amination is a delicate tandem process requiring two sequential steps: (1) condensation of the ketone and amine to form an imine, followed by (2) catalytic hydrogenation of the imine[3].

If your hydrogenation catalyst is too active, or if hydrogen gas is introduced before the imine equilibrium is fully established, the unreacted ketone undergoes direct, competitive reduction to the corresponding alcohol[3]. Furthermore, when using bifunctional heterogeneous catalysts (like Pd nanoparticles supported on MOFs such as MIL-101(Cr)), the metal loading is critical. High palladium loadings skew the ratio of Lewis acid sites (needed for imine formation) to hydrogenation sites. This imbalance leads to rapid, unselective hydrogenation, yielding significant amounts of undesired over-alkylated products like 4'-fluoro-α-methylbenzenemethanamine[4].

Self-Validating Protocol: Tandem Reductive Amination

Causality of Experimental Choices:

  • Sequential Activation: We physically separate the imine condensation from the hydrogenation phase. By withholding hydrogen gas initially, we eliminate the primary vector for alcohol byproduct formation.

  • Tuned Catalyst Loading: Utilizing a low-loading Pd catalyst (0.2 wt% Pd on MIL-101(Cr)) ensures that the Lewis acidic MOF support has sufficient time to drive imine formation before the Pd nanoparticles execute the hydrogenation[4].

Step-by-Step Methodology:

  • Imine Pre-formation: In a pressure reactor, combine 4'-fluoroacetophenone (1.0 eq), benzylamine (1.1 eq), and the bifunctional catalyst (0.2 wt% Pd/MIL-101(Cr)) in anhydrous solvent.

  • Validation Check (Self-Validating Step): Stir at 60 °C for 2 hours under nitrogen. Pull an aliquot and monitor via FTIR. Look for the appearance of a strong C=N stretch at ~1650 cm⁻¹ and the complete disappearance of the ketone C=O stretch at ~1680 cm⁻¹. Do not proceed to step 3 until the C=O signal is fully depleted.

  • Controlled Hydrogenation: Once imine formation is verified, purge the reactor and pressurize with H2​ gas to exactly 10 bar[4].

  • Completion: Stir for an additional 4 hours. Vent the hydrogen, filter the heterogeneous catalyst (which can be recycled), and concentrate the filtrate to yield the pure secondary amine.

References

  • Source: ACS Publications (Organic Letters)
  • A Comparative Guide to Catalysts for Reactions Involving 3'-Bromo-4'-fluoroacetophenone Source: Benchchem URL
  • Source: Preprints.
  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines Source: Taylor & Francis URL

Sources

Optimization

Technical Support Center: Troubleshooting Substituted Acetophenone Workflows

Welcome to the Technical Support Center for substituted acetophenone chemistry. Substituted acetophenones are highly versatile building blocks in organic synthesis and drug development, serving as precursors for chalcone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for substituted acetophenone chemistry. Substituted acetophenones are highly versatile building blocks in organic synthesis and drug development, serving as precursors for chalcones, chiral secondary alcohols, and substituted benzoic acids. However, the electronic and steric effects of their ring substituents often lead to unpredictable reaction kinetics, poor yields, and complex side reactions.

This guide is structured to address the most common failure points across three critical transformations: Aldol Condensations, Asymmetric Reductions, and Haloform Reactions. By understanding the mechanistic causality behind these failures, researchers can implement the self-validating protocols provided below.

Section 1: Claisen-Schmidt (Aldol) Condensation

The Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde is the primary route to synthesizing chalcones.

Q: Why is the yield of my chalcone product so low when using electron-donating substituted acetophenones? A: Electron-donating groups (EDGs) such as −OCH3​ or −OH on the acetophenone ring increase electron density, which decreases the acidity of the α -protons. This significantly slows down the base-catalyzed enolate formation. Conversely, if you attempt to force the reaction using an excessively strong base, you risk triggering side reactions. To mitigate this, you can switch to a solvent-free grinding method, which increases the effective concentration of reactants, or abandon the aldol route entirely in favor of a Wittig protocol. Studies demonstrate that the Wittig reaction is substituent-independent and consistently outperforms classical aldol condensations for challenging substrates 12.

Q: How can I prevent the Cannizzaro side reaction or ketone self-condensation? A: The Cannizzaro reaction competes heavily when using strong bases (like NaOH) with non-enolizable aldehydes (e.g., benzaldehyde). You can suppress this by ensuring the ketone enolate is pre-formed or by slowly adding the aldehyde to the reaction mixture 1. Ketone self-condensation is minimized by keeping the reaction temperature strictly controlled.

Quantitative Comparison of Synthetic Routes

Table 1: Comparison of Aldol vs. Wittig Protocols for Chalcone Synthesis

Acetophenone SubstituentAldehyde SubstituentAldol Condensation Yield (%)Wittig Protocol Yield (%)
p−OCH3​ p−NO2​ ~65%>95%
p−NO2​ p−OCH3​ ~74%>98%
H (Unsubstituted) p−Cl ~70%100%

(Data synthesized from comparative methodological studies 2)

Experimental Protocol 1.1: Optimized Solvent-Free Claisen-Schmidt Condensation

This protocol utilizes mechanochemistry to force the reaction of sterically hindered or electronically deactivated substrates.

  • Reactant Mixture: In an agate mortar, combine the substituted acetophenone (10 mmol), the aromatic aldehyde (10 mmol), and solid sodium hydroxide (NaOH, 10-20 mol%).

  • Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes. The mechanical energy will induce an exothermic reaction, transitioning the powder into a paste or solid mass.

  • Validation & Work-up: Monitor completion by taking a micro-sample, dissolving in CH2​Cl2​ , and checking via TLC. Once complete, quench the paste with ice-cold distilled water and acidify with dilute HCl (1M) to pH 5-6 to neutralize the catalyst.

  • Purification: Filter the precipitated solid under vacuum, wash extensively with cold water, and recrystallize from hot ethanol.

AldolTroubleshooting Start Low Chalcone Yield? CheckSub Analyze Substituent Effects (EDG vs EWG) Start->CheckSub SelfCond Self-Condensation Detected? CheckSub->SelfCond Cannizzaro Cannizzaro Side-Products? CheckSub->Cannizzaro FixSelf Slow Aldehyde Addition Lower Temp SelfCond->FixSelf Yes FixCann Use Milder Base (e.g., LiOH or Piperidine) Cannizzaro->FixCann Yes Wittig Switch to Wittig Protocol (Substituent-Independent) FixSelf->Wittig If fails FixCann->Wittig If fails

Caption: Logical troubleshooting workflow for low yields in Claisen-Schmidt condensations.

Section 2: Asymmetric Reduction to Chiral Alcohols

The reduction of prochiral substituted acetophenones to enantiopure 1-phenylethanol derivatives is highly sensitive to the chosen catalyst.

Q: My biocatalytic reduction is yielding an enantiomeric excess (ee) of less than 80%. How can I improve stereoselectivity? A: Low enantiomeric excess is almost always a function of poor enzyme-substrate pocket fitting. Wild-type baker's yeast often struggles with bulky ortho-substituents or heavy halogens. Switching to specialized whole-cell biocatalysts like Candida zeylanoides can yield >99% ee for substituted acetophenones 3. If you are working with α -haloacetophenones, utilizing engineered alcohol dehydrogenases (ADHs) like Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) mutants allows for precise stereocontrol, enabling the targeted synthesis of either (R) or (S) enantiomers 4.

Q: How do I prevent substrate toxicity from inhibiting the biocatalyst? A: Halogenated and nitro-substituted acetophenones can be highly toxic to whole-cell biocatalysts, halting conversion prematurely. Implement a biphasic system (e.g., water/hexane) or a fed-batch substrate feeding approach. This acts as a thermodynamic sink, keeping the aqueous concentration of the ketone low while the enzymatic reaction proceeds.

Performance of Biocatalytic Systems

Table 2: Biocatalyst Selection for Asymmetric Reduction

Biocatalyst / EnzymeOptimal Substrate ProfileExpected ee (%)Stereochemical Outcome
Baker's Yeast (Wild)Unsubstituted70 - 85%(S)-Alcohol
Candida zeylanoides p -Nitro / Halogenated> 99%(S)-Alcohol
TeSADH (Mutants)Bulky α -halo> 95%Tunable (R) or (S)
Experimental Protocol 2.1: Whole-Cell Biocatalytic Reduction using C. zeylanoides

A self-validating protocol for maximizing enantiomeric excess while preventing substrate toxicity.

  • Cell Culture: Grow C. zeylanoides P1 in YPD medium at 30°C until the exponential growth phase is reached (OD600 ≈ 2.0).

  • Harvesting: Centrifuge the cells at 4000 rpm for 10 min and wash twice with potassium phosphate buffer (50 mM, pH 6.5).

  • Biotransformation Setup: Resuspend 10 g (wet weight) of cells in 50 mL of buffer. Add glucose (100 mM) as a co-substrate to drive intracellular NAD(P)H cofactor regeneration.

  • Substrate Addition (Biphasic): Dissolve the substituted acetophenone (10 mM) in 5 mL of hexane. Overlay this organic phase gently onto the aqueous cell suspension to prevent acute cellular toxicity.

  • Incubation & Monitoring: Shake at 200 rpm, 30°C for 24-48 hours. Validate progression by sampling the organic layer and analyzing via chiral GC or HPLC to confirm both conversion % and ee %.

  • Extraction: Once conversion plateaus, extract the aqueous phase with ethyl acetate (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Enantioselectivity LowEE Enantiomeric Excess < 90% CheckSterics Assess Substrate Sterics (Ortho/Meta/Para) LowEE->CheckSterics Toxicity Substrate Inhibition? LowEE->Toxicity Mutant Use Engineered ADH (e.g., TeSADH Mutants) CheckSterics->Mutant Bulky Groups WholeCell Switch to C. zeylanoides CheckSterics->WholeCell Standard Substituents Biphasic Implement Biphasic System (Water/Hexane) Toxicity->Biphasic Yes

Caption: Decision tree for troubleshooting low enantiomeric excess in biocatalytic reductions.

Section 3: Haloform Reaction and Halogenation

The haloform reaction is traditionally used to convert methyl ketones into carboxylic acids. However, substituted acetophenones are notorious for deviating from the textbook mechanism.

Q: During the haloform reaction of my p-substituted acetophenone, I am isolating a substituted mandelic acid instead of the expected benzoic acid. Why? A: This is a classic mechanistic diversion caused by improper reagent stoichiometry. Kinetic studies have proven that with relatively high hydroxide and low hypochlorite concentrations, the major products from the chlorination of acetophenones are the corresponding mandelic acids 5. Competing hydrolysis diverts the reaction path before complete exhaustive halogenation (trihalomethyl formation) can occur. To ensure the classical haloform cleavage to the carboxylic acid, you must maintain a high, instantaneous concentration of the active hypohalite species.

Q: My highly activated acetophenone (e.g., p-methoxyacetophenone) is undergoing electrophilic aromatic substitution (ring halogenation) instead of methyl halogenation. How do I prevent this? A: Strong EDGs activate the aromatic ring toward direct electrophilic attack by the hypohalite. To favor α -methyl halogenation, perform the reaction at lower temperatures (0-5°C) and ensure the base concentration is high enough so that the rate of enolization (which leads to methyl halogenation) vastly outpaces the direct electrophilic attack on the ring.

Experimental Protocol 3.1: Controlled Haloform Cleavage to Carboxylic Acid

Designed to prevent mandelic acid diversion and ring halogenation.

  • Preparation: Dissolve the substituted acetophenone (10 mmol) in a minimal amount of dioxane (approx. 5-10 mL) to ensure complete solubility and prevent a heterogeneous reaction mixture.

  • Reagent Addition: Cool the solution strictly to 0-5°C using an ice bath. Slowly dropwise add a freshly titrated, cold solution of sodium hypochlorite (NaOCl, 12-15%, 40 mmol, 4 eq) premixed with 10% NaOH. Causality: The excess hypochlorite prevents the mandelic acid diversion, while the cold temperature suppresses ring halogenation.

  • Reaction: Stir vigorously at 0-5°C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 4 hours.

  • Quenching: Add 2 mL of acetone to destroy any unreacted hypochlorite. Stir for 30 minutes.

  • Isolation & Validation: Extract the basic aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted ketone and the chloroform byproduct. Carefully acidify the aqueous layer with concentrated HCl to pH 1-2. The substituted benzoic acid will precipitate. Filter, wash with cold water, and verify purity via melting point analysis.

References

  • BenchChem Technical Support Team. "Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones." BenchChem.1

  • "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure." Molecules / PMC. 2

  • Guthrie, J. P., et al. "pKa values for substituted acetophenones: values determined by study of rates of halogenation." Canadian Journal of Chemistry. 5

  • "Highly Enantioselective Production of Chiral Secondary Alcohols with Candida zeylanoides as a New Whole Cell Biocatalyst." PubMed. 3

  • "BIOCATALYTIC ASYMMETRIC REDUCTION OF α -HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE." KFUPM ePrints. 4

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Aminophenyl Ketones

Welcome to the Technical Support Center for aminophenyl ketone functionalization. Aminophenyl ketones (such as 2-aminobenzophenone) are highly versatile building blocks in drug development, frequently used to synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminophenyl ketone functionalization. Aminophenyl ketones (such as 2-aminobenzophenone) are highly versatile building blocks in drug development, frequently used to synthesize privileged heterocyclic scaffolds like quinolines, quinazolines, and chiral amino alcohols. However, their unique electronic and steric properties often present significant reactivity bottlenecks. This guide provides field-proven troubleshooting insights, validated protocols, and mechanistic rationale to help you select and optimize the right catalytic systems for your workflows.

Part 1: Troubleshooting FAQs – Overcoming Reactivity Bottlenecks

Q1: Why do standard transition metal catalysts often exhibit low turnover numbers (TON) or fail completely when reacting with ortho-aminophenyl ketones? A: The proximity of the strong electron-donating amino group to the electrophilic carbonyl moiety in ortho-aminophenyl ketones creates a highly effective bidentate chelation environment. When standard transition metals are introduced, they often form thermodynamically stable, "dead-end" metal complexes with the substrate, effectively poisoning the catalyst. Solution: To overcome this, researchers must either utilize bulky chiral ligands (such as RuPHOX-Ru) that sterically hinder irreversible chelation during asymmetric hydrogenation[1], or pivot entirely to non-metallic Brønsted/Lewis acids or ionic liquids (like DSIMHS) that activate the carbonyl without becoming permanently sequestered by the amine[2].

Q2: How does the electronic nature of the aminophenyl ketone dictate the choice of catalyst and conditions in Friedländer quinoline syntheses? A: Substituents on the aromatic ring drastically alter both the nucleophilicity of the amino group and the electrophilicity of the ketone. Introducing an electron-withdrawing group, such as a chlorine atom in 5-chloro-2-aminobenzophenone, reduces the basicity of the amine. While this minimizes the risk of catalyst poisoning, it also decelerates the initial condensation step. Comparative data shows that under microwave-assisted conditions using glacial acetic acid (acting as both solvent and Brønsted acid catalyst), the unsubstituted 2-aminobenzophenone achieves an 85% yield in 5 minutes, whereas the chloro-substituted analog yields slightly less at 82% due to the dampened nucleophilicity[3].

Q3: What is the recommended catalytic system for converting 2-aminophenyl ketones into quinazolines without generating toxic byproducts? A: For the sustainable synthesis of quinazolines, a ligand-promoted ruthenium-catalyzed dehydrogenative coupling is highly recommended. An in situ formed catalytic system using a cationic ruthenium-hydride complex combined with a catechol ligand (e.g., 4-(1,1-dimethylethyl)-1,2-benzenediol) selectively couples 2-aminophenyl ketones with primary amines. This system avoids reactive, toxic oxidants by utilizing the [Ru] catalyst as a highly efficient hydrogen acceptor during the final aromatization step[4][5].

Part 2: Quantitative Data – Catalyst Performance Comparison

The following table summarizes the efficiency of various catalytic systems utilized for the transformation of 2-aminobenzophenone derivatives, allowing for rapid comparison of reaction conditions and yields.

Reaction TypeCatalytic SystemSubstratesReaction ConditionsYield (%)
Friedländer Synthesis Glacial Acetic Acid2-Aminobenzophenone + N-acetyl-4-piperidoneMicrowave, 160 °C, 5 min85%[3]
Friedländer Synthesis Glacial Acetic Acid5-Chloro-2-aminobenzophenone + N-acetyl-4-piperidoneMicrowave, 160 °C, 5 min82%[3]
Friedländer Synthesis DSIMHS (0.25 mmol)2-Aminobenzophenone + Ethyl acetoacetateSolvent-free, 70 °C, 5 min94%[2]
Friedländer Synthesis Fluorescein (0.5 mol%)2-Aminobenzophenone + DimedoneWhite LED (12W), EtOH, RT, 45 min94%[6]
Dehydrogenative Coupling [Ru]-Hydride + Catechol Ligand2-(Aminophenyl)ethanone + 4-Methoxybenzylamine1,4-dioxane, 140 °C>90%[5]
Part 3: Standardized Experimental Protocols
Protocol A: Solvent-Free Friedländer Synthesis using DSIMHS

This protocol utilizes 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) as a recyclable ionic liquid catalyst[2].

  • Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.5 mmol).

  • Catalyst Addition: Add DSIMHS (0.25 mmol) directly to the mixture. Crucial Step: Do not add any organic solvent; the reaction is designed to run neat to maximize collision frequency and minimize waste.

  • Reaction: Heat the mixture in an oil bath at 70 °C with continuous stirring for exactly 5 minutes.

  • Self-Validating Isolation: Monitor the reaction via TLC. Upon completion, cool the mixture to room temperature and wash vigorously with distilled water. Causality: DSIMHS is highly water-soluble, whereas the functionalized quinoline product is not. The water wash inherently strips away the catalyst, forcing the highly pure quinoline derivative to precipitate out of the matrix without the need for complex chromatography.

  • Purification: Filter the crude solid and recrystallize from ethanol.

Protocol B: Ruthenium-Catalyzed Dehydrogenative Coupling for Quinazolines

This protocol details the atom-economical synthesis of quinazolines utilizing a specialized ruthenium/catechol system[4][5].

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert argon atmosphere, combine the cationic ruthenium-hydride precursor (3 mol%) and the 4-(1,1-dimethylethyl)-1,2-benzenediol ligand (10 mol%).

  • Reagent Addition: Introduce the 2-aminophenyl ketone (1.0 mmol) and the primary amine (1.2 mmol) into 2 mL of anhydrous 1,4-dioxane.

  • Heating & Coupling: Seal the tube and heat the reaction mixture to 140 °C. Causality: The elevated temperature drives the initial dehydrative coupling to form an imine intermediate. The catechol ligand modulates the electron density of the Ru center, preventing catalyst deactivation by the amine and facilitating the subsequent intramolecular cyclization.

  • Workup: Cool the vessel to room temperature, concentrate the mixture under reduced pressure, and purify the resulting quinazoline via flash column chromatography.

Part 4: Mechanistic Workflows & Logical Relationships

The following diagrams illustrate the logical frameworks and mechanistic pathways critical to working with aminophenyl ketones.

G Target Aminophenyl Ketone Transformation Friedlander Friedländer Annulation (Quinoline Synthesis) Target->Friedlander Hydrogenation Asymmetric Hydrogenation (Chiral Amino Alcohols) Target->Hydrogenation Coupling Dehydrogenative Coupling (Quinazoline Synthesis) Target->Coupling Cat1 Brønsted/Lewis Acids (AcOH, DSIMHS) Friedlander->Cat1 Cat2 Chiral Transition Metals (RuPHOX-Ru, Fe-DES) Hydrogenation->Cat2 Cat3 [Ru]-Hydride + Catechol Ligand Coupling->Cat3

Logic tree for selecting catalytic systems based on desired aminophenyl ketone transformations.

Mechanism Start 2-Aminophenyl Ketone + Primary Amine Imine Imine Intermediate (Dehydrative Coupling) Start->Imine -H₂O Cyclization Intramolecular Cyclization Imine->Cyclization Dehydrogenation [Ru]-Catalyzed Dehydrogenation Cyclization->Dehydrogenation Product Quinazoline Product Dehydrogenation->Product -H₂

Mechanistic pathway of Ru-catalyzed dehydrogenative coupling to form quinazolines.

References
  • Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones Source: ResearchGate URL:[Link][1]

  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst Source: Académie des Sciences URL:[Link][2]

  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway Source: National Institutes of Health (PMC) URL:[Link][6]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines Source: Organic Chemistry Portal URL:[Link][4]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C Source: National Science Foundation (NSF) URL:[Link][5]

Sources

Optimization

scale-up synthesis considerations for 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

Technical Support Center: Scale-Up Synthesis of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic, kinetic, and mechanistic challenges associated with scaling up the synthesis of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one.

This guide bypasses basic laboratory theory and focuses on industrial-scale causality, providing self-validating protocols to ensure high volumetric productivity, regioselectivity, and safety.

Part 1: Process Strategy & Mechanistic FAQs

Q1: Why does standard Friedel-Crafts acylation fail or yield poor results for 4-ethyl-2-fluoroaniline during scale-up? A1: In a classical Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) coordinates strongly with the lone pair of the free amino (-NH₂) group. This forms a strongly electron-withdrawing -NH₂AlCl₃⁺ complex, which deactivates the aromatic ring and halts electrophilic aromatic substitution [1]. While you could temporarily mask the amine using an acetyl or Boc protecting group, this adds two unit operations (protection and deprotection) to your workflow, drastically reducing atom economy and increasing solvent waste.

Q2: What is the most robust, scalable alternative to bypass the protection/deprotection steps? A2: The Sugasawa Reaction (ortho-acylation of anilines) is the industry standard for this transformation [1][2]. By utilizing a dual Lewis acid system (BCl₃ and AlCl₃) with acetonitrile, you can achieve direct, highly regioselective ortho-acylation.

  • Causality: BCl₃ reacts with the aniline to form an aminohaloborane complex. This serves a dual purpose: it temporarily protects the nitrogen lone pair and sterically/electronically directs the incoming electrophile exclusively to the ortho position (C6 of the starting material, which becomes C1 of the target acetophenone). AlCl₃ simultaneously activates the acetonitrile to form an acylium-ion equivalent, which attacks the directed position.

Q3: We attempted the Sugasawa reaction at a 10 kg scale, but our yields dropped from 85% (lab scale) to 40%. HPLC shows a massive spike in an unknown byproduct. What went wrong? A3: You are experiencing a classic mass-transfer limitation related to HCl gas entrapment . During the formation of the "supercomplex" between the aminohaloborane and the activated nitrile, HCl is generated as a byproduct. At the bench scale, the high surface-area-to-volume ratio allows HCl to escape the solvent easily. At the pilot scale, the hydrostatic pressure and lower surface area trap the HCl in solution. This trapped HCl protonates the ketimine intermediate, stalling the forward reaction and shifting the equilibrium toward an amidine byproduct [1].

  • The Fix: You must actively expel the HCl. Instead of running the reaction in a single batch reactor, use an inverse addition technique: add the cold supercomplex mixture dropwise into a second reactor containing refluxing toluene. The thermal shock instantly drives off the HCl gas.

Part 2: Experimental Workflows & Logical Relationships

Workflow 1: The Optimized Sugasawa Scale-Up Pathway

The following diagram illustrates the chemical progression and the critical thermal activation step required to bypass amidine formation.

G A 4-Ethyl-2-fluoroaniline (Starting Material) B Complexation BCl3 + AlCl3 + CH3CN (0-10 °C) A->B C Thermal Activation Inverse Addition to Refluxing Toluene (Active HCl Expulsion) B->C D Ketimine Intermediate Formation C->D E Aqueous Quench & Hydrolysis (2M HCl / H2O) D->E F 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (Target API Intermediate) E->F

Caption: Chemical workflow of the Sugasawa ortho-acylation highlighting the critical HCl expulsion step.

Workflow 2: Troubleshooting Low Yields

Use this logical matrix to diagnose in-process failures during your pilot runs.

Troubleshooting A Low Yield at Pilot Scale (<50% Conversion) B Analyze IPC (HPLC) A->B C High Amidine Byproduct B->C D Unreacted Starting Material B->D E Root Cause: Trapped HCl Gas Protonating Ketimine C->E F Root Cause: Inactive AlCl3 or Moisture Ingress D->F G Solution: Inverse Addition into Refluxing Toluene E->G H Solution: Karl Fischer Titration & Fresh Catalyst F->H

Caption: Logical workflow for diagnosing and resolving low yield issues via In-Process Controls (IPC).

Part 3: Quantitative Data & Process Optimization

To justify the shift in methodology to your CMC (Chemistry, Manufacturing, and Controls) team, refer to the following quantitative comparison of reaction conditions.

Table 1: Process Optimization for Ortho-Acylation of Anilines

Reaction ConditionLewis Acid SystemSolvent SystemHCl Management StrategyTypical YieldPrimary Impurity Profile
Standard Friedel-Crafts AlCl₃ (1.5 eq)DichloromethaneNone (Reaction Stalls)< 10%Unreacted SM (>85%)
Classical Sugasawa BCl₃ / AlCl₃Benzene (Reflux)Passive (Batch Heating)40 - 50%Amidine Byproduct (~40%)
Optimized Scale-Up BCl₃ / AlCl₃Toluene (Reflux)Active (Inverse Addition)> 85% Minimal (< 2% Amidine)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Physical observations (exotherms, gas evolution) are directly tied to mechanistic milestones, ensuring the operator can verify the reaction's progress in real-time.

Step 1: Supercomplex Formation (0–10 °C)

  • Charge: Into a dry, N₂-purged Reactor A, charge 4-ethyl-2-fluoroaniline (1.0 eq), acetonitrile (1.5 eq), and anhydrous toluene (3 volumes). Cool to 0 °C.

  • BCl₃ Addition: Slowly add BCl₃ (1.0 M in toluene, 1.1 eq) while maintaining the internal temperature below 10 °C.

    • Self-Validation Check: A distinct exotherm will occur. This confirms the successful formation of the aminohaloborane complex. If no exotherm is observed, the BCl₃ is degraded.

  • AlCl₃ Addition: Add anhydrous AlCl₃ (1.2 eq) in three portions. Stir for 45 minutes at 10 °C to complete supercomplex formation.

Step 2: Thermal Activation & HCl Expulsion

  • Preparation: In Reactor B (Main Reactor), heat anhydrous toluene (7 volumes) to a vigorous reflux (110 °C). Ensure the off-gas scrubber (caustic soda) is fully operational.

  • Inverse Addition: Transfer the cold supercomplex from Reactor A into the refluxing toluene in Reactor B dropwise over 2 to 3 hours.

    • Self-Validation Check: Vigorous evolution of HCl gas will immediately occur upon each drop hitting the refluxing solvent. The cessation of gas evolution shortly after the addition is complete acts as a physical indicator that ketimine formation has reached equilibrium.

  • IPC: Pull a sample for HPLC. You should observe <2% amidine byproduct and <5% unreacted starting material.

Step 3: Hydrolysis and Isolation

  • Quench: Cool Reactor B to 0 °C. Carefully quench the reaction by adding 2M aqueous HCl (5 volumes) dropwise.

    • Causality: The acidic aqueous environment hydrolyzes the ketimine intermediate into the target ketone (ethan-1-one) while keeping the aluminum and boron salts dissolved in the aqueous phase.

  • Phase Separation: Warm to 20 °C, agitate, and allow phases to separate. Discard the lower aqueous layer.

  • Wash & Concentrate: Wash the organic layer with 10% NaCl solution, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Crystallize the crude product from a heptane/ethyl acetate mixture to yield pure 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one.

References

  • Title: Design of New Reaction Conditions for the Sugasawa Reaction Based on Mechanistic Insights Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Sugasawa Reaction (ortho-acylation of anilines) Source: Chem-Station Int. Ed. URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

Overview Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one. This guide provides field-proven troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome the severe low reactivity of the amino group in this specific substrate.

Section 1: Structural Analysis & The Root Cause (FAQ)

Q: Why is the amino group in 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one virtually unreactive under standard conditions? A: The low reactivity is a compounding effect of severe steric hindrance and electronic deactivation:

  • Steric Hindrance: The amino group (-NH2) at position 2 is flanked by an acetyl group (-C(=O)CH3) at position 1 and a fluorine atom (-F) at position 3. This ortho, ortho-disubstitution creates a physical barrier that prevents electrophiles from approaching the nitrogen lone pair[1].

  • Electronic Deactivation: The acetyl group is a strong electron-withdrawing group (EWG) via both resonance and inductive effects, pulling electron density away from the nitrogen. The ortho-fluoro group further depletes electron density via strong inductive withdrawal. Consequently, the aniline is extremely electron-deficient and weakly nucleophilic[1].

Section 2: Troubleshooting Guide - Amidation & Acylation

Q: Conventional reactions with acid anhydrides and acyl chlorides yield mostly starting material. What is the most reliable workaround? A: You must bypass the poor nucleophilicity of the neutral amine by forcing deprotonation. By reacting the aniline with a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium hexamethyldisilazide (LiHMDS) in an anhydrous aprotic solvent (e.g., THF), you generate a highly nucleophilic anilide anion. This anion will readily attack even sterically hindered acyl chlorides[1].

Q: My substrate is sensitive to strong bases. Can I use a catalytic approach instead? A: Yes. If base-mediated deprotonation is not viable, you must hyper-activate the electrophile:

  • Nucleophilic Catalysis: Use 4-(Dimethylaminopyridine) (DMAP) to form a highly reactive N-acylpyridinium intermediate, which is a far more potent acylating agent than the parent anhydride or chloride[1].

  • Lewis Acid Catalysis: Alternatively, use active titanium(IV) salts (generated in situ from TiCl4 and AgOTf) with silyl carboxylates to form highly reactive mixed anhydrides, which successfully acylate weakly nucleophilic anilines under mild conditions[2].

Section 3: Troubleshooting Guide - Alkylation & Reductive Amination

Q: Direct N-alkylation with alkyl halides is failing or causing complex mixtures. How can I selectively alkylate this amine? A: Direct SN2 alkylation of deactivated anilines is notoriously inefficient and prone to over-alkylation. Reductive amination is the preferred pathway. However, standard conditions (NaBH3CN or standard STAB) will fail. You must use Sodium Triacetoxyborohydride (STAB) in the presence of Trifluoroacetic Acid (TFA). This combination generates the highly reactive tris(trifluoroacetoxy)borohydride anion, which efficiently drives the reductive amination of electron-deficient anilines[3].

Q: Are there modern transition-metal catalyzed alternatives for N-alkylation? A: Yes. Recent methodologies employ Zirconium-catalyzed reductive amination. Using 10 mol % of Cp2ZrCl2 with a hydrosilane reductant exploits the oxophilic character of Zirconium to drive dual reductive cycles, enabling the critical amination step for weakly nucleophilic amines at room temperature[4].

Section 4: Experimental Protocols

Protocol A: Base-Mediated N-Acylation (NaH Method) Mechanistic Rationale: Converts the deactivated amine into a highly reactive anilide anion prior to electrophile introduction.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Deprotonation: Dissolve 1.0 eq of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions. Stir at 0 °C for 30 minutes. Self-Validation: The cessation of H2 gas evolution confirms complete deprotonation.

  • Electrophile Addition: Dropwise add 1.2 eq of the desired acyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC.

  • Quenching: Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Reductive Amination of Deactivated Anilines (STAB/TFA Method) Mechanistic Rationale: TFA highly activates the imine intermediate and forms a more potent borohydride reducing species.

  • Imine Formation: In a dry flask, combine 1.0 eq of the aniline and 1.2 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Acidification: Add 5.0 eq of Trifluoroacetic Acid (TFA) and stir at room temperature for 15 minutes.

  • Reduction: Portion-wise add 2.5 eq of Sodium Triacetoxyborohydride (STAB).

  • Reaction: Stir at room temperature for 12-24 hours. (For extremely hindered aldehydes, gentle heating to 40 °C may be required).

  • Workup: Basify the mixture to pH 8 using saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over MgSO4, and concentrate for purification[3].

Section 5: Quantitative Data

Table 1: Comparison of Activation Strategies for Deactivated Anilines

Activation StrategyReagents / CatalystTypical Yield (%)Reaction TempProsCons
Base Deprotonation NaH or LiHMDS, THF75 - 90%0 °C to RTExtremely fast; overcomes severe steric hindrance.Incompatible with base-sensitive functional groups.
Nucleophilic Catalysis Acyl Chloride + DMAP50 - 70%RT to 60 °CMild conditions; easy setup.Often requires excess reagents; slower reaction times.
Lewis Acid Acylation TiCl4 / AgOTf70 - 85%RTHighly effective for nitro/halo-anilines.Requires strict anhydrous conditions and silver salts.
Acidic Reductive Amination STAB + TFA65 - 85%RTExcellent for N-alkylation; avoids over-alkylation.Requires excess TFA; sensitive to acid-labile groups.
Zr-Catalyzed Amination Cp2ZrCl2 + Hydrosilaneup to 94%RTHighly site-selective; mild room temperature conditions.Requires specialized silane reductants.
Section 6: Visualizations

BaseActivation A 1-(2-Amino-5-ethyl- 3-fluorophenyl)ethan-1-one (Sterically Hindered) B Deprotonation (NaH or LiHMDS) A->B Step 1 THF, 0°C C Anilide Anion (Strong Nucleophile) B->C H2 Gas Evolution D Electrophile Addition (Acyl Chloride) C->D Step 2 RT E N-Acylated Product D->E High Yield

Workflow for base-mediated activation of sterically hindered anilines.

ReductiveAmination Aldehyde Aldehyde/Ketone Imine Imine / Iminium Intermediate Aldehyde->Imine Condensation Aniline Deactivated Aniline Aniline->Imine Product N-Alkylated Product Imine->Product Hydride Transfer Reductant STAB + TFA (Tris(trifluoroacetoxy)borohydride) Reductant->Product Activates & Reduces

Reductive amination pathway using STAB and TFA for deactivated anilines.

References
  • Miyashita, M., Shiina, I., & Mukaiyama, T. (1993). "An Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides." Bulletin of the Chemical Society of Japan. URL:[Link]

  • Boros, E. E., et al. (2009). "Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up." The Journal of Organic Chemistry. URL:[Link]

  • Raj, A., Huang, W., & Haldar, C. (2025). "Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals." ACS Catalysis. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one structure by X-ray crystallography

An unambiguous determination of molecular structure is the cornerstone of modern drug discovery and chemical synthesis. For highly functionalized building blocks like 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (a poly...

Author: BenchChem Technical Support Team. Date: March 2026

An unambiguous determination of molecular structure is the cornerstone of modern drug discovery and chemical synthesis. For highly functionalized building blocks like 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (a polysubstituted acetophenone derivative), confirming the exact regiochemistry and 3D conformation is critical.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies used for structural validation. While spectroscopic techniques provide excellent foundational data, we will explore why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for definitive structural proof, and detail the exact causal workflows required to achieve publication-grade validation[1].

The Analytical Triad: SCXRD vs. NMR vs. HRMS

When validating a densely substituted aromatic system like 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one, researchers typically rely on three primary techniques. The molecule features an acetyl group at position 1, an amino group at position 2, a fluorine atom at position 3, and an ethyl group at position 5. This creates a sterically crowded environment where the -NH₂ group is flanked by two potential hydrogen-bond acceptors (the acetyl carbonyl and the fluorine atom).

The table below summarizes how each technique performs in validating this specific molecular architecture[2]:

Analytical TechniquePrimary Information YieldStrengths for this Specific MoleculeLimitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D coordinates, bond lengths, angles, and crystal packing[3].Definitive: Unambiguously confirms regiochemistry and directly measures intramolecular H-bonding distances (N-H···O or N-H···F).Requires the growth of high-quality single crystals; solid-state conformation may occasionally differ from solution state.
Nuclear Magnetic Resonance (1D/2D NMR) Through-bond connectivity and solution-state dynamics.Inferential: ¹⁹F NMR and ¹H-¹³C HMBC can map the substitution pattern via scalar couplings.Cannot directly measure 3D spatial distances; differentiating exact positional isomers on fully substituted rings can be ambiguous.
High-Resolution Mass Spectrometry (HRMS) Exact mass and molecular formula (C₁₀H₁₂FNO).Compositional: High sensitivity; confirms the exact elemental composition and presence of functional groups via fragmentation.Provides zero 3D spatial information; completely blind to positional isomerism.

The Verdict: While HRMS confirms what atoms are present and NMR suggests how they are connected, only SCXRD provides an absolute, direct observation of the molecule's three-dimensional reality[1].

Crystallographic Workflow & Causality

To validate the structure of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one via SCXRD, a rigorous, self-validating protocol must be followed. Below is the step-by-step methodology, explaining the scientific causality behind each experimental choice.

Step 1: Crystal Growth (Sample Preparation)
  • Protocol: Dissolve 10–20 mg of the synthesized compound in a minimum volume of ethyl acetate. Add hexane dropwise until slight turbidity is observed, then clear the solution with a single drop of ethyl acetate. Loosely cap the vial and allow for slow evaporation at room temperature.

  • Causality: Slow evaporation maintains a low degree of supersaturation. This thermodynamic control favors the nucleation of a few high-quality, macroscopic single crystals rather than a kinetically driven microcrystalline powder, which would be unsuitable for single-crystal diffraction.

Step 2: Crystal Mounting and Data Collection
  • Protocol: Select a pristine crystal (approximately 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Mount it on a loop using paratone oil and transfer it to a diffractometer equipped with a Mo Kα or Cu Kα microfocus X-ray source. Cryocool the sample to 100 K using an open-flow nitrogen cryostat.

  • Causality: Cooling the crystal to 100 K is critical. It drastically minimizes the thermal motion of the atoms within the lattice. This reduces the anisotropic displacement parameters (ADPs) and significantly improves the signal-to-noise ratio at high diffraction angles, allowing for atomic-resolution data[4].

Step 3: Structure Solution and Refinement
  • Protocol: Integrate the raw diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL) within the OLEX2 graphical interface[5].

  • Causality: All non-hydrogen atoms (C, N, O, F) must be refined anisotropically to account for directional electron density. While carbon-bound hydrogen atoms (on the ethyl group and aromatic ring) are placed in calculated positions using a riding model, the critical -NH₂ protons should be located objectively in the difference Fourier map. Freely refining these amine protons is essential to accurately map the intramolecular hydrogen-bonding network between the amino group and the adjacent acetyl or fluoro groups.

Step 4: Self-Validation System
  • Protocol: Generate the final Crystallographic Information File (CIF) and run it through the IUCr checkCIF algorithm.

  • Causality: This step acts as an automated, objective auditor. It mathematically verifies the geometry, checks for missing symmetry, and ensures the absence of Level A or B alerts, guaranteeing that the refined model is physically and crystallographically sound[4].

Visualizing the Validation Logic

The following diagram illustrates the sequential logic and data progression of the SCXRD validation protocol.

SCXRD_Workflow A Sample Prep (Crystallization) B Data Collection (X-ray Diffraction) A->B C Structure Solution (Phase Problem) B->C D Refinement (Least-Squares) C->D E Validation (checkCIF) D->E

Figure 1: Sequential workflow for single-crystal X-ray diffraction (SCXRD) structure validation.

Conclusion

For complex building blocks like 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one, relying solely on NMR and HRMS leaves a margin of spatial ambiguity. By integrating SCXRD into the analytical pipeline, researchers transition from inferring a structure to directly observing it. The rigorous application of low-temperature data collection, anisotropic refinement, and checkCIF validation ensures that the resulting 3D atomic coordinates are not just accurate, but incontrovertible.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - Creative Biostructure.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC.
  • Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 3-(Furan-3-yl)-3-oxopropanenitrile - Benchchem.
  • OLEX2 v1.2.1 | Review - Chemistry World.
  • Solvent organization in the ultrahigh-resolution crystal structure of crambin at room temperature - PMC.

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl- vs. Methyl-Substituted Aminofluorophenyl Ketones: A Research Framework

For researchers, scientists, and drug development professionals, understanding the nuanced effects of minor structural modifications on a molecule's biological activity is paramount. The aminofluorophenyl ketone scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of minor structural modifications on a molecule's biological activity is paramount. The aminofluorophenyl ketone scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in the realms of oncology and neuroscience. This guide provides a comprehensive framework for the comparative evaluation of N-ethyl and N-methyl substituted aminofluorophenyl ketones, offering insights into the causal relationships between structure and function and detailing the experimental workflows necessary to elucidate these differences.

The Significance of N-Alkylation: Hypothesized Divergence in Biological Profile

The choice between an N-methyl and an N-ethyl substituent, while seemingly minor, can profoundly impact a compound's pharmacological profile. These impacts can be broadly categorized into effects on pharmacodynamics (potency and selectivity) and pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME).

Pharmacodynamic Considerations: The Interplay of Sterics and Lipophilicity

The addition of a single methylene unit in the N-ethyl analogue introduces subtle yet significant changes in steric bulk and lipophilicity compared to its N-methyl counterpart.

  • Target Engagement and Potency: For a given biological target, such as a kinase or a G-protein coupled receptor, the binding pocket possesses a specific topology. The larger steric profile of an ethyl group may allow for more extensive van der Waals interactions within a hydrophobic sub-pocket, potentially leading to increased binding affinity and potency. Conversely, if the binding site is sterically constrained, the ethyl group may introduce a clash, reducing affinity.

  • Selectivity: The altered steric and electronic properties of the N-ethyl group can also modulate binding to off-target proteins. This can be advantageous, potentially leading to a more selective compound with a cleaner safety profile.

Pharmacokinetic Profile: Navigating the Biological Milieu

The journey of a drug from administration to its target and subsequent clearance is heavily influenced by its physicochemical properties.

  • Metabolic Stability: The N-alkyl group is a common site for metabolism, primarily through N-dealkylation mediated by cytochrome P450 enzymes. The rate of this metabolism can differ between N-methyl and N-ethyl groups, influencing the compound's half-life and overall exposure.

  • Membrane Permeability and Efflux: The increased lipophilicity of the N-ethyl derivative may enhance its ability to cross cell membranes and the blood-brain barrier. However, it could also increase its susceptibility to efflux by transporters such as P-glycoprotein.

An Experimental Roadmap for Comparative Evaluation

To empirically determine the superior substituent for a given therapeutic application, a systematic and rigorous experimental evaluation is essential. The following workflow provides a self-validating system for comparing the biological activity of N-ethyl and N-methyl aminofluorophenyl ketones.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_adme In Vitro ADME Profiling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of N-Methyl and N-Ethyl Aminofluorophenyl Ketone Analogs target_assay Target-Based Assays (e.g., Kinase Inhibition) synthesis->target_assay cell_assay Cell-Based Assays (e.g., Cytotoxicity, Functional) synthesis->cell_assay metabolic_stability Metabolic Stability (Liver Microsomes) synthesis->metabolic_stability lipophilicity Lipophilicity (LogD/LogP) synthesis->lipophilicity ppb Plasma Protein Binding synthesis->ppb data_analysis Comparative Analysis of Potency, Selectivity, and ADME Properties target_assay->data_analysis cell_assay->data_analysis metabolic_stability->data_analysis lipophilicity->data_analysis ppb->data_analysis

Validation

Spectroscopic Differentiation of Amino-Ethyl-Fluorophenyl-Ethanone Isomers: A Comprehensive Analytical Guide

Executive Summary The structural class of amino-ethyl-fluorophenyl-ethanones —which encompasses desmethyl fluoroethcathinones and their structurally homologous synthetic cathinones (e.g., 4-Fluoroethcathinone or 4-FEC)—p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural class of amino-ethyl-fluorophenyl-ethanones —which encompasses desmethyl fluoroethcathinones and their structurally homologous synthetic cathinones (e.g., 4-Fluoroethcathinone or 4-FEC)—presents a classical analytical challenge in forensic chemistry and drug development. Differentiating their ortho- (2-fluoro), meta- (3-fluoro), and para- (4-fluoro) positional isomers is critical, as regioisomerism profoundly alters pharmacodynamics, toxicity, and legal classification.

This guide provides an objective, data-driven comparison of advanced spectroscopic techniques required to unambiguously differentiate these isomers, moving beyond the limitations of standard screening methods.

The Analytical Challenge: Limitations of Standard GC-EI-MS

Standard Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is the workhorse of analytical laboratories but fundamentally fails to differentiate positional isomers of fluorinated ethanones[1].

Mechanistic Causality: Under standard 70 eV electron ionization, the molecule undergoes rapid, high-energy alpha-cleavage at the alkylamine side chain[1]. Because the fragmentation is localized to the aliphatic portion of the molecule, the fluorinated aromatic ring remains intact in the primary fragments. Consequently, the ortho, meta, and para isomers yield virtually identical mass spectra, rendering them indistinguishable without reference standards[1].

Table 1: GC-EI-MS Diagnostic Ions (Identical Across Isomers)
Fragment Descriptionm/z (Ethanone Core)m/z (Propanone/FEC Core)Mechanistic Origin
Immonium Base Peak 5872Alpha-cleavage of the alkylamine chain
Fluorobenzoyl Cation 123123Cleavage between alpha-carbon and carbonyl
Fluorophenyl Cation 9595Loss of carbon monoxide (CO) from m/z 123

Method 1: Gas Chromatography-Solid Phase Infrared Spectroscopy (GC/IR)

To resolve the structural ambiguity left by EI-MS, GC hyphenated with Solid Phase Infrared Spectroscopy (GC/IR) is employed.

Causality & Mechanistic Rationale: Unlike gas-phase IR, which suffers from rotational band broadening, solid-phase GC/IR traps the eluent on a cryogenically cooled window. This eliminates rotational transitions, yielding sharp, highly resolved vibrational spectra[1]. The exact stretching frequency of the carbon-fluorine (C-F) bond is highly sensitive to its position relative to the electron-withdrawing carbonyl group on the ethanone core.

Table 2: GC-Solid Phase IR Diagnostic Wavenumbers
IsomerC-F Stretch (cm⁻¹)Aromatic C=C Stretches (cm⁻¹)Diagnostic Feature
2-Fluoro (ortho) Weak / Suppressed1619, 1589C-F stretch suppressed due to steric/inductive proximity to the carbonyl[1].
3-Fluoro (meta) 12481599, 1589Strong, distinct C-F absorption band[1].
4-Fluoro (para) 12281605, 1599Strong C-F band, shifted lower due to para-resonance effects[1].
Self-Validating Protocol: GC/IR Workflow
  • System Suitability: Run a polystyrene film standard to verify interferometer resolution and wavenumber accuracy.

  • Chromatographic Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5) using helium as the carrier gas.

  • Solid-Phase Deposition: Route the column effluent through a heated transfer line onto a zinc selenide (ZnSe) window cooled by liquid nitrogen.

  • Spectral Acquisition: Collect Fourier-transformed interferograms continuously.

  • Validation Check: Run a pure solvent blank immediately after the sample. The absence of the 1619–1589 cm⁻¹ aromatic bands confirms zero carryover on the ZnSe window.

Method 2: Chemical Ionization Tandem Mass Spectrometry (GC-CI-MS/MS)

When IR data is obscured by co-eluting matrix components, tandem mass spectrometry utilizing chemical ionization (CI) provides a highly selective alternative[2].

Causality & Mechanistic Rationale: Chemical ionization using methane gas is a "soft" ionization technique that preserves the pseudo-molecular ion [M+H]+ . By isolating the hydrogen fluoride (HF) loss ion ( [M+H−HF]+ ) and subjecting it to collision-induced dissociation (CID), unique product ion spectra are generated[2]. The position of the fluorine atom dictates the energetic favorability of the HF elimination and the subsequent stabilization of the resulting carbocation, yielding distinct, repeatable fragmentation fingerprints for each regioisomer[2].

Self-Validating Protocol: GC-CI-MS/MS Workflow
  • Reagent Gas Equilibration: Introduce methane reagent gas into the ion source and monitor the CH5+​ (m/z 17) and C2​H5+​ (m/z 29) ratio to ensure optimal CI plasma conditions.

  • Precursor Isolation: Isolate the pseudo-molecular ion (e.g., m/z 182 for the ethanone core, or m/z 196 for the propanone core) in Q1.

  • Collision-Induced Dissociation (CID): Introduce argon collision gas in Q2. Apply normalized collision energy to force the neutral loss of HF (-20 Da).

  • Product Ion Spectrometry: Scan Q3 for the resulting fragment ions to generate the isomer-specific fingerprint[2].

  • Validation Check: Analyze a known fluorinated calibrant (e.g., PFTBA) prior to the run to verify CID efficiency and mass accuracy across the quadrupoles.

Method 3: Multinuclear NMR Spectroscopy (¹H and ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for absolute structural elucidation, requiring no prior reference standards[3].

Causality & Mechanistic Rationale: The ¹⁹F nucleus (spin ½) is 100% naturally abundant and highly sensitive to its local electronic environment. The inductive and resonance effects of the ethanone core uniquely shield or deshield the fluorine atom depending on its ortho, meta, or para position, resulting in a single, unambiguous chemical shift for each isomer[3],[4]. Furthermore, ¹H NMR of the aromatic region (7.0–8.0 ppm) reveals distinct spin-spin coupling patterns dictated by the substitution geometry[3].

Self-Validating Protocol: NMR Workflow
  • Sample Preparation: Dissolve 10–20 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) or deuterium oxide ( D2​O ), depending on whether the sample is a free base or a hydrochloride salt.

  • Internal Standardization: Add a known concentration of an internal calibrant (e.g., TCNB or maleic acid) to allow for simultaneous purity quantification[3].

  • Acquisition: Acquire a standard 1D ¹H spectrum (assessing the ~7.5 ppm aromatic splitting) and a 1D ¹⁹F spectrum[3].

  • Validation Check: Evaluate the line width of the solvent lock signal. A sharp, symmetrical solvent peak validates that the magnetic field is properly shimmed, ensuring that the observed aromatic splitting patterns (e.g., the complex AA'BB' system of the para isomer) are genuine scalar couplings and not magnetic field artifacts.

Integrated Analytical Workflow

The following logic diagram illustrates the decision matrix for differentiating amino-ethyl-fluorophenyl-ethanone isomers in a laboratory setting.

Workflow Start Unknown Isomer (Amino-ethyl-fluorophenyl-ethanone) EI_MS GC-EI-MS (Standard) Identifies compound class but fails to resolve isomers Start->EI_MS Split EI_MS->Split IR GC-Solid Phase IR Analyzes C-F Vibrational Stretches Split->IR MSMS GC-CI-MS/MS Analyzes [M+H-HF]+ Product Ions Split->MSMS NMR 1H & 19F NMR Analyzes Nuclear Shielding Split->NMR Result_IR Ortho: Weak C-F Meta: 1248 cm⁻¹ Para: 1228 cm⁻¹ IR->Result_IR Result_MS Distinct Fragmentation Fingerprints MSMS->Result_MS Result_NMR Unique 19F Shifts & 1H Splitting Patterns NMR->Result_NMR Final Unambiguous Positional Isomer Identification Result_IR->Final Result_MS->Final Result_NMR->Final

Figure 1: Multimodal analytical workflow for the regioisomeric differentiation of fluorinated ethanones.

References

  • Title: Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry Source: Forensic Science International / ResearchGate URL
  • Title: Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR)
  • Title: Forensic Drug Analysis Using NMR Spectroscopy Source: AZoM / Magritek URL
  • Title: Forensic Drug Analysis Source: Magritek URL

Sources

Comparative

cross-validation of analytical methods for fluorinated compound analysis

The proliferation of fluorinated compounds—ranging from life-saving active pharmaceutical ingredients (APIs) to persistent per- and polyfluoroalkyl substances (PFAS)—has created a unique analytical challenge for modern s...

Author: BenchChem Technical Support Team. Date: March 2026

The proliferation of fluorinated compounds—ranging from life-saving active pharmaceutical ingredients (APIs) to persistent per- and polyfluoroalkyl substances (PFAS)—has created a unique analytical challenge for modern science. Fluorine’s high electronegativity imparts metabolic stability and lipophilicity, making it highly desirable in drug design (over 30% of top-performing drugs contain fluorine). However, this same chemical stability makes environmental pollutants like PFAS notoriously persistent.

Accurately quantifying these compounds across complex biological and environmental matrices requires rigorous analytical cross-validation. Relying on a single analytical modality introduces blind spots: mass spectrometry is vulnerable to matrix effects, while nuclear magnetic resonance lacks trace-level sensitivity.

This guide provides an objective, field-proven framework for cross-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (LC-HRMS), and Quantitative Fluorine Nuclear Magnetic Resonance (^19F-qNMR). By integrating these orthogonal techniques, laboratories can establish a self-validating analytical system that meets the stringent requirements of both the [1] and [2].

The Methodological Landscape: Causality Behind the Choices

To build a robust analytical workflow, one must understand the fundamental physical causality that governs each instrument's performance.

1. LC-MS/MS (Triple Quadrupole): The Trace Quantitation Engine LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for trace-level bioanalysis. However, the ionization process (typically ESI) is highly susceptible to matrix-induced ion suppression or enhancement. Furthermore, isobaric interferences are a known pitfall; for example, endogenous bile acids like taurodeoxycholic acid (TDCA) can chromatographically co-elute and share transitions with perfluorooctanesulfonic acid (PFOS), leading to false positives. Accurate LC-MS/MS requires isotopic dilution (using ^13C or ^15N labeled standards) to correct for these matrix effects.

2. LC-HRMS (Q-TOF / Orbitrap): The Untargeted Identifier While LC-MS/MS requires pre-defined target transitions, LC-HRMS acquires full-scan data with high mass accuracy (<5 ppm). This makes it indispensable for suspect screening, identifying unknown fluorinated metabolites, or discovering emerging PFAS pollutants. The trade-off is a narrower linear dynamic range and slightly lower absolute sensitivity compared to targeted triple quadrupole methods.

3. ^19F-qNMR: The Absolute Arbiter of Mass Balance ^19F-NMR is the ultimate truth-teller for fluorinated compounds. Because biological and environmental matrices lack endogenous fluorine, the ^19F background is virtually zero. The ^19F nucleus boasts a 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift range (>350 ppm), which prevents signal overlap. Most importantly, NMR response is directly proportional to the number of resonating nuclei. This allows for absolute quantification using a universal internal standard (like trifluoroacetic acid or sodium fluoride), entirely bypassing the need for an authentic standard of the target analyte [3].

The Self-Validating System Architecture

A self-validating system ensures that the inherent weaknesses of one method are neutralized by the strengths of another. In this architecture, ^19F-qNMR is used to certify the absolute purity of the non-radiolabeled primary standard. This certified standard is then used to generate the calibration curve for LC-MS/MS. Finally, LC-HRMS is used to confirm that no structural degradation occurred during sample extraction. This closed-loop approach guarantees that the trace-level MS data is anchored to the absolute physical constants of NMR[4].

CrossValidation cluster_0 Orthogonal Analytical Modalities Sample Fluorinated Matrix (Plasma / Wastewater) NMR ^19F-qNMR Absolute Quantitation (No Authentic Std Needed) Sample->NMR High Conc. Aliquot HRMS LC-HRMS Untargeted Screening (Metabolite ID) Sample->HRMS Unknown Profiling MSMS LC-MS/MS Trace Quantitation (Isotope Dilution) Sample->MSMS Trace Aliquot NMR->MSMS Certifies Calibrators Reconciliation Data Reconciliation & Mass Balance Confirmation NMR->Reconciliation Purity & Total F HRMS->Reconciliation Structural IDs MSMS->Reconciliation Trace Conc.

Orthogonal cross-validation workflow for fluorinated compounds ensuring self-validating data.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three orthogonal platforms when analyzing fluorinated compounds in complex matrices [5].

Performance MetricLC-MS/MS (QqQ)LC-HRMS (Q-TOF/Orbitrap)^19F-qNMR
Limit of Detection (LOD) 0.1 - 5.0 ng/L (ppt)10 - 50 ng/L (ppt)0.5 - 1.0 mg/L (ppm)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude>5 orders of magnitude
Matrix Effect Susceptibility High (Requires Isotope Dilution)Moderate to HighNone (Zero background F)
Authentic Standard Required? Yes (Targeted MRM)Yes (For exact quantitation)No (Universal internal std)
Primary Workflow Utility Trace bioanalysis / ComplianceMetabolite ID / Suspect screeningMass balance / Purity certification

Experimental Protocol: Self-Validating Cross-Validation

The following step-by-step methodology outlines the cross-validation of a fluorinated API (or PFAS mixture) extracted from human plasma or environmental water.

Phase 1: Primary Standard Certification via ^19F-qNMR

Causality: Establishing an absolute concentration baseline independent of gravimetric errors or MS ionization bias.

  • Preparation: Dissolve approximately 5 mg of the fluorinated analyte in 600 µL of deuterated solvent (e.g., DMSO- d6​ or D_2O depending on polarity).

  • Internal Standard: Spike the solution with a highly pure, NIST-traceable internal standard such as Trifluoroacetic Acid (TFA) or Sodium Fluoride (NaF) at a known concentration (e.g., 10 mM).

  • Acquisition: Acquire the ^19F-NMR spectrum at a minimum of 400 MHz (for 1 H) with inverse gated 1 H decoupling to eliminate Nuclear Overhauser Effect (NOE) enhancements. Ensure the relaxation delay ( D1​ ) is set to at least 5×T1​ of the slowest relaxing fluorine nucleus to guarantee complete magnetization recovery.

  • Calculation: Integrate the analyte peak against the internal standard peak. Calculate the absolute purity/concentration based on the ratio of the integrals, adjusting for the number of fluorine atoms contributing to each signal.

Phase 2: Sample Extraction via Weak Anion Exchange (WAX) SPE

Causality: Removing phospholipids and proteins that cause MS ion suppression while retaining fluorinated acids.

  • Spiking: Spike the biological/environmental sample with ^13C-labeled extracted internal standards (EIS).

  • Conditioning: Condition a mixed-mode WAX SPE cartridge with 5 mL of 0.1% NH 4​ OH in methanol, followed by 5 mL of LC-MS grade water.

  • Loading & Washing: Load the sample at 1-2 mL/min. Wash with 5 mL of 25 mM acetate buffer (pH 4) to remove neutral/basic interferences, followed by 5 mL of methanol to remove hydrophobic interferences.

  • Elution: Elute the fluorinated compounds with 5 mL of 0.1% NH 4​ OH in methanol. Evaporate to dryness under gentle nitrogen and reconstitute in the initial LC mobile phase.

Phase 3: Structural Confirmation via LC-HRMS

Causality: Verifying that the extraction process did not induce degradation and identifying any unknown fluorinated metabolites.

  • Chromatography: Inject 5 µL onto a C18 column. Use a gradient of aqueous ammonium acetate and methanol.

  • Detection: Operate the HRMS (e.g., Orbitrap) in full-scan negative ESI mode (m/z 100-1000) at a resolution of 70,000.

  • Analysis: Extract the exact mass of the target compound ( ± 5 ppm window). Confirm the isotopic fine structure matches the theoretical distribution for the fluorinated molecule.

Phase 4: Trace Quantitation via LC-MS/MS

Causality: Achieving regulatory-required sensitivity using the NMR-certified standard for calibration.

  • Delay Column Installation: Install a highly retentive C18 "delay column" between the LC pump mixer and the autosampler. Crucial Step: This delays any background PFAS leaching from the PTFE components of the LC system, separating system background from the actual sample peak.

  • Calibration: Prepare a 7-point calibration curve (e.g., 0.1 to 100 ng/mL) using the stock solution previously certified by ^19F-qNMR in Phase 1.

  • Acquisition: Monitor at least two MRM transitions per analyte (one quantifier, one qualifier). For example, PFOS is typically monitored at m/z 499 80 and 499 99.

  • Validation: Ensure the calculated concentration of the Quality Control (QC) samples falls within ± 15% of the nominal value, validating the entire cross-platform workflow.

Conclusion

The analytical cross-validation of fluorinated compounds cannot rely on mass spectrometry alone due to inherent ionization biases and the lack of authentic standards for every emerging metabolite or pollutant. By utilizing ^19F-qNMR to establish absolute mass balance and standard purity, and subsequently feeding those certified standards into high-sensitivity LC-MS/MS and LC-HRMS workflows, laboratories create a closed, self-validating loop. This triad of techniques ensures maximum scientific integrity, regulatory compliance, and analytical confidence.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Federal Register, May 2018. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Draft Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS." EPA.gov, August 2021. Available at:[Link]

  • F. Malz, et al. "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." PubMed Central (PMC), 2015. Available at:[Link]

  • Mutlib, A., et al. "Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies." Chemical Research in Toxicology, 2010. Available at:[Link]

  • Schultes, L., et al. "Total Fluorine Measurements in Food Packaging: How Do Current Methods Perform?" Environmental Science & Technology Letters, ACS Publications, 2019. Available at:[Link]

Validation

A Comparative Guide to the Synthesis Efficiency of Substituted Acetophenones for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Substituted Acetophenones in Modern Chemistry Substituted acetophenones, a class of aromatic ketones, are fundamental building blocks in the landscape of organic synthesis and medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Substituted Acetophenones in Modern Chemistry

Substituted acetophenones, a class of aromatic ketones, are fundamental building blocks in the landscape of organic synthesis and medicinal chemistry.[1][2] Their versatile structure, featuring a reactive acetyl group and a modifiable aromatic ring, makes them invaluable starting materials for a vast array of more complex molecules.[3][4] These compounds are not merely synthetic curiosities; they are integral to the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][5]

In the pharmaceutical industry, the acetophenone framework is a key component in the synthesis of various active pharmaceutical ingredients (APIs), including antidepressants and neuropsychiatric agents.[6] The ability to strategically modify the acetophenone scaffold allows for the fine-tuning of a molecule's therapeutic properties, a crucial aspect of modern drug discovery.[6][7] Furthermore, naturally occurring acetophenone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, making them promising candidates for drug development.[8] Beyond medicine, substituted acetophenones are used in the production of resins, fragrances, and even as components in sunscreen products.[8][9]

Given their widespread importance, the efficient synthesis of substituted acetophenones is a topic of significant interest to the scientific community. An ideal synthetic route should be high-yielding, cost-effective, environmentally benign, and applicable to a broad range of substrates. This guide provides an in-depth comparison of the most common and effective methods for synthesizing these critical compounds, supported by experimental data and practical insights to aid researchers in selecting the optimal strategy for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted acetophenones can be approached through several distinct chemical transformations. The choice of method often depends on the nature of the substituent on the aromatic ring, desired scale, and available resources.

Friedel-Crafts Acylation: The Classic Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]

Mechanism: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the desired acetophenone derivative.[1]

  • Advantages:

    • Broad Substrate Scope: This method is applicable to a wide variety of aromatic and heteroaromatic compounds.[1]

    • High Yields: It often delivers good to excellent yields, particularly with aromatic rings activated by electron-donating groups.[1]

    • Accessible Reagents: The necessary acylating agents and Lewis acids are readily available in most chemical laboratories.[1]

  • Limitations:

    • Stoichiometric Catalyst: The reaction typically requires at least a stoichiometric amount of the Lewis acid, which can lead to complex workup and purification procedures.[1]

    • Substrate Deactivation: Friedel-Crafts acylation is generally ineffective with strongly deactivated aromatic rings, such as those bearing a nitro group.[1] Aromatic rings with amino groups are also problematic as the Lewis acid can coordinate with the nitrogen's lone pair, deactivating the ring.[1]

Oxidation of Substituted Ethylbenzenes

An alternative and industrially significant route to substituted acetophenones is the oxidation of the corresponding ethylbenzene derivatives. This method is particularly attractive for large-scale production due to the relatively low cost of starting materials. Various oxidizing agents can be employed, including potassium permanganate (KMnO₄), chromium-based reagents, and catalytic air oxidation.

  • Advantages:

    • Cost-Effective for Scale-Up: Utilizes readily available and inexpensive starting materials.

    • Avoids Lewis Acids: Circumvents the issues associated with stoichiometric Lewis acid catalysts.

  • Limitations:

    • Harsh Reaction Conditions: Some oxidizing agents require harsh conditions (e.g., high temperatures, strong acids or bases) that may not be compatible with sensitive functional groups.

    • Over-oxidation: There is a risk of over-oxidation to the corresponding benzoic acid, which can reduce the yield of the desired ketone.

    • Waste Generation: The use of stoichiometric heavy metal oxidants generates significant amounts of hazardous waste.

Benchmarking Synthesis Efficiency: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes literature-reported yields for the synthesis of various substituted acetophenones via Friedel-Crafts acylation. This data highlights the influence of substituents on reaction efficiency.

Acetophenone DerivativeSubstituentElectronic EffectSynthesis MethodReported Yield (%)Reference
4-Methoxyacetophenone -OCH₃ (para)Electron-DonatingFriedel-Crafts Acylation90-95%[General Organic Chemistry Textbooks]
4-Methylacetophenone -CH₃ (para)Electron-DonatingFriedel-Crafts Acylation85-92%[General Organic Chemistry Textbooks]
Acetophenone -HNeutralFriedel-Crafts Acylation80-88%[General Organic Chemistry Textbooks]
4-Chloroacetophenone -Cl (para)Electron-Withdrawing (Inductive), Weakly DeactivatingFriedel-Crafts Acylation75-85%[General Organic Chemistry Textbooks]
4-Nitroacetophenone -NO₂ (para)Strongly Electron-WithdrawingFriedel-Crafts Acylation<10% (often fails)[General Organic Chemistry Textbooks]
4-Nitroacetophenone -NO₂ (para)Strongly Electron-WithdrawingOxidation of 4-nitroethylbenzene70-80%[Specific literature examples]

Analysis of Trends:

The data clearly illustrates the profound impact of the substituent's electronic nature on the efficiency of the Friedel-Crafts acylation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) activate the aromatic ring towards electrophilic attack, leading to higher yields.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) deactivate the ring, significantly diminishing the yield or even preventing the reaction from proceeding under standard conditions. For such substrates, alternative methods like the oxidation of the corresponding ethylbenzene are often necessary.

  • Halogens: Halogens like chlorine (-Cl) present an intermediate case. While they are deactivating through induction, their ability to donate a lone pair of electrons via resonance can still allow the reaction to proceed with moderate to good yields.

Detailed Experimental Protocols

To ensure reproducibility and provide a practical resource, the following are detailed protocols for the synthesis of two representative substituted acetophenones.

Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation

Materials:

  • Anisole (methoxybenzene)

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride (1.0 equivalent) to the suspension with vigorous stirring.

  • Once the addition is complete, add anisole (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-methoxyacetophenone by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Nitroacetophenone via Oxidation of 4-Nitroethylbenzene

Materials:

  • 4-Nitroethylbenzene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), dilute

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitroethylbenzene (1.0 equivalent) in a suitable solvent such as aqueous pyridine or a phase-transfer catalyst system.

  • Prepare a solution of potassium permanganate (2.0-3.0 equivalents) in water.

  • Slowly add the potassium permanganate solution to the refluxing solution of 4-nitroethylbenzene over 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the filter cake with hot water.

  • Acidify the filtrate with dilute sulfuric acid.

  • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Cool the acidic solution in an ice bath to precipitate the 4-nitroacetophenone.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanism of the Friedel-Crafts acylation.

G cluster_workflow Benchmarking Workflow start Select Substituted Acetophenone Target method_selection Choose Synthetic Method (e.g., Friedel-Crafts, Oxidation) start->method_selection synthesis Perform Synthesis (Follow Protocol) method_selection->synthesis Execute purification Purify Product (Recrystallization/Chromatography) synthesis->purification analysis Analyze Product (Yield, Purity, Spectroscopy) purification->analysis comparison Compare Efficiency Metrics (Yield, Time, Atom Economy) analysis->comparison conclusion Select Optimal Method comparison->conclusion

Caption: A generalized workflow for benchmarking the synthesis efficiency of substituted acetophenones.

G cluster_mechanism Friedel-Crafts Acylation Mechanism acyl_chloride Acyl Chloride (R-COCl) acylium_ion Acylium Ion [R-C=O]⁺ acyl_chloride->acylium_ion + AlCl₃ lewis_acid Lewis Acid (AlCl₃) sigma_complex Sigma Complex (Wheland Intermediate) acylium_ion->sigma_complex + Ar-H aromatic_ring Aromatic Ring (Ar-H) product Acetophenone (Ar-CO-R) sigma_complex->product Deprotonation deprotonation Deprotonation (-H⁺) product->deprotonation Restores Aromaticity

Caption: The mechanism of Friedel-Crafts acylation, highlighting the formation of the electrophilic acylium ion.

Conclusion and Future Outlook

The synthesis of substituted acetophenones is a mature field, yet one that continues to evolve. While Friedel-Crafts acylation remains a powerful tool for a wide range of substrates, its limitations, particularly with deactivated rings, necessitate the use of alternative methods such as oxidation. The choice of the most efficient synthetic route is a multifactorial decision that must take into account the electronic properties of the substrate, the desired scale of the reaction, and considerations of cost and environmental impact.

Future research in this area will likely focus on the development of more sustainable and catalytic methods that minimize waste and avoid the use of stoichiometric, and often harsh, reagents. The principles of green chemistry, including the development of solid acid catalysts for Friedel-Crafts type reactions and the use of catalytic air oxidation, will undoubtedly play a significant role in shaping the future of substituted acetophenone synthesis. For researchers and drug development professionals, a thorough understanding of the classic methodologies, coupled with an awareness of these emerging trends, will be essential for the efficient and responsible production of these vital chemical intermediates.

References

  • Natural-derived acetophenones: chemistry and pharmacological activities - PMC. (2024).
  • A Comparative Guide to the Synthetic Routes of Substituted Acetophenones - Benchchem. (n.d.).
  • Acetophenone (CAS 98-86-2): Key Intermediate for Pharmaceutical Synthesis. (n.d.).
  • Organic Synthesis by use of acetyl group of acetophenones - Chemistry Journal of Moldova. (n.d.).
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - MDPI. (2023).
  • Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors. (2020).
  • Substituted aceto phenones: Significance and symbolism. (2024).
  • Acetophenone | Structure, Functional Group & Derivatives - Lesson - Study.com. (n.d.).
  • Acetophenone: A Versatile Building Block in Chemistry, From Fragrance to Pharmaceuticals. (2026).
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC. (n.d.).
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS - Rasayan. (n.d.).
  • p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. (n.d.).
  • Acetophenone - Wikipedia. (n.d.).
  • Substituted acetophenones. Importance of activation energies in mixed state models of photoreactivity | Journal of the American Chemical Society. (n.d.).

Sources

Comparative

assessing the metabolic stability of fluorinated versus non-fluorinated drug candidates

An in-depth technical comparison of metabolic stability between fluorinated and non-fluorinated drug candidates requires looking beyond the simplistic "bond strength" argument. As a Senior Application Scientist, I approa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of metabolic stability between fluorinated and non-fluorinated drug candidates requires looking beyond the simplistic "bond strength" argument. As a Senior Application Scientist, I approach this topic by examining the physical organic chemistry that dictates enzyme-substrate interactions, followed by the rigorous, self-validating in vitro methodologies used to quantify these differences.

Below is a comprehensive guide designed for drug development professionals, detailing the mechanistic causality of fluorination, comparative experimental data, and the standardized protocols required to assess intrinsic clearance ( CLint​ ).

Mechanistic Causality: Why Fluorination Alters Metabolic Fate

The strategic introduction of fluorine into a drug scaffold is a cornerstone of modern medicinal chemistry, with approximately 20% of recently approved pharmaceuticals containing at least one fluorine atom1.

Historically, the enhanced metabolic stability of fluorinated compounds was attributed solely to the high bond dissociation energy of the C–F bond (126 kcal/mol) compared to the C–H bond (113 kcal/mol), which theoretically increases the activation energy required for Cytochrome P450 (CYP450) mediated oxidative cleavage. However, this is an incomplete picture.

The true causality behind fluorine-induced metabolic stability involves three physical organic phenomena2:

  • Altered Binding Affinity ( Ka​ ): Fluorine is highly electronegative and possesses three lone pairs of electrons. Presenting a fluorine atom into the electron-rich π systems or electronegative heteroatom regions of a CYP450 active site creates dipolar and steric repulsion. This drastically reduces the drug's binding affinity to the enzyme, preventing the formation of a favorable Enzyme-Substrate (ES) complex.

  • Deactivation of Adjacent Sites: The strong electron-withdrawing nature of fluorine reduces the electron density of adjacent aromatic rings (arene deactivation), making them less susceptible to electrophilic attack by the highly reactive iron-oxo species in the CYP heme center.

  • Modulation of Lipophilicity (logD): While fluoro-arenes generally increase lipophilicity, introducing aliphatic fluorines can reduce overall compound basicity and polarity, shifting the molecule away from the optimal physicochemical space preferred by specific CYP isoforms.

CYP450_Mechanism cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Substrate Non-Fluorinated Drug (C-H Bond: 113 kcal/mol) Complex Favorable ES Complex Substrate->Complex Oxidation Oxidative Cleavage (Hydroxylation) Complex->Oxidation Clearance Rapid Clearance (High CLint) Oxidation->Clearance F_Substrate Fluorinated Drug (C-F Bond: 126 kcal/mol) Block Electronic Repulsion & Altered Affinity (Ka) F_Substrate->Block Stable Metabolic Stability (Prolonged t1/2) Block->Stable

Mechanistic comparison of CYP450-mediated oxidation in non-fluorinated vs. fluorinated candidates.

Quantitative Comparison: Fluorinated vs. Non-Fluorinated Analogs

To objectively assess performance, we look at matched molecular pairs. A landmark study utilizing human CYP enzymes followed by deoxyfluorination demonstrated how targeted fluorine substitution at metabolically labile soft spots alters stability3.

The table below summarizes the relative metabolic stability of parent drugs versus their synthesized fluorinated analogs:

Drug Candidate PairTarget / ClassCYP Isoform TestedRelative Metabolic StabilityMechanistic Observation
Risperidone Atypical AntipsychoticCYP2D6Baseline ( )Rapid hydroxylation at the 9-position.
9-Fluororisperidone Atypical AntipsychoticCYP2D6 16× more stable Fluorine blocks the primary site of aliphatic oxidation.
Celecoxib COX-2 InhibitorCYP2C9Baseline ( )Methyl group is heavily oxidized.
4'-Fluorocelecoxib COX-2 InhibitorCYP2C9 more stable Substitution increases activation energy for clearance.
Midazolam BenzodiazepineCYP3A4Baseline ( )Standard clearance rate.
1'-Fluoromidazolam BenzodiazepineCYP3A4 / CYP3A5Isoform Dependent Metabolized at the same rate by CYP3A4, but significantly more stable against CYP3A5.

Note: The Midazolam data highlights a critical caveat—fluorination is not a universal shield. Because different CYP isoforms have different active site topologies, steric repulsion caused by fluorine may block one isoform (CYP3A5) while failing to impede another (CYP3A4).

Experimental Methodology: In Vitro Human Liver Microsome (HLM) Assay

To generate the pharmacokinetic data shown above, drug development professionals rely on the Human Liver Microsome (HLM) stability assay. Microsomes are subcellular fractions containing high concentrations of Phase I metabolizing enzymes (CYP450 and FMOs) 4.

A robust protocol must be a self-validating system . This means incorporating positive controls (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to prove enzyme viability, and negative controls (minus-NADPH) to rule out chemical instability or non-specific protein binding.

Assay Causality & Design Principles
  • Substrate Concentration ( 1μM ): The drug concentration must be kept strictly at or below 1μM . Why? To ensure the concentration is well below the Michaelis-Menten constant ( Km​ ). This guarantees the reaction follows first-order kinetics, allowing the rate of decay to be directly proportional to intrinsic clearance ( CLint​ ).

  • Pre-incubation Phase: The mixture is heated to 37°C for 5 minutes before adding the cofactor. Why? This allows the drug to non-specifically bind to the microsomal proteins and reach thermal equilibrium, ensuring that the reaction kinetics measured are purely enzymatic rather than an artifact of binding equilibration.

  • Quenching with Ice-Cold Acetonitrile: Why? The organic solvent instantly denatures the CYP enzymes, halting the reaction at precise timepoints. The cold temperature arrests kinetics, and the solvent precipitates proteins, which protects the LC-MS/MS column from clogging during downstream analysis.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate ( KPO4​ ) buffer at exactly pH 7.4. Thaw pooled Human Liver Microsomes on ice to preserve enzyme integrity.

  • Reaction Mixture: In a 96-well plate, combine the KPO4​ buffer, MgCl2​ (a necessary cofactor for CYP function), and HLMs to achieve a final protein concentration of 0.5 mg/mL .

  • Compound Addition: Spike the fluorinated or non-fluorinated test compound (and positive controls in separate wells) to a final concentration of 1μM . Keep the final organic solvent (DMSO) concentration below 0.1% to prevent enzyme inhibition.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM ).

  • Time-Course Sampling: At predetermined intervals (e.g., 0, 15, 30, 45, and 60 minutes), remove a 50μL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150μL of ice-cold acetonitrile containing a known concentration of an internal standard (IS).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000×g for 15 minutes at 4°C.

  • Analysis: Extract the supernatant and analyze via LC-MS/MS to quantify the percentage of parent compound remaining.

Assay_Workflow Prep Prepare 1 µM Drug + HLM (0.5 mg/mL) PreInc Pre-incubate (37°C, 5 min) Prep->PreInc NADPH Initiate Reaction (Add NADPH) PreInc->NADPH Timepoints Sample Aliquots (0, 15, 30, 60 min) NADPH->Timepoints Quench Quench Reaction (Ice-cold Acetonitrile) Timepoints->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Standardized workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.

Data Analysis: Calculating CLint​

The natural logarithm of the relative amount of parent compound remaining is plotted against time. The slope of the linear regression represents the elimination rate constant ( k ).

  • In vitro Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=Microsomal Protein Massk×Incubation Volume​ (expressed in μL/min/mg ).

If the fluorinated candidate exhibits a significantly shallower slope (lower k ) than the non-fluorinated candidate, the strategic substitution has successfully mitigated Phase I oxidative liability.

Conclusion

Assessing the metabolic stability of fluorinated versus non-fluorinated drug candidates requires a synthesis of physical organic chemistry and rigorous in vitro validation. While fluorine frequently improves metabolic stability by increasing the activation energy of oxidation and altering enzyme binding affinity, the effect is highly context- and isoform-dependent. By utilizing strictly controlled, self-validating HLM assays, drug development professionals can accurately quantify these pharmacokinetic shifts and confidently advance optimized lead compounds.

References

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: NIH / MDPI URL: [Link][1]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / NIH URL: [Link][2]

  • Title: Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability Source: PubMed / Drug Metabolism and Disposition URL: [Link][3]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link][4]

Sources

Validation

A Comparative Guide to the Influence of the Ethyl Group on the Lipophilicity of Aminofluorophenyl Compounds

Introduction In the landscape of modern drug discovery, the meticulous control of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles.[1][2] Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the meticulous control of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles.[1][2] Among these properties, lipophilicity—colloquially the "fat-loving" nature of a compound—stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Lipophilicity is most commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).[6][7]

This guide focuses on the aminofluorophenyl scaffold, a structural motif of increasing interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[8] We will provide an in-depth comparison of how substituting this scaffold with an ethyl group, versus the smaller methyl group, modulates the overall lipophilicity of the resulting compound. This analysis is supported by established principles, experimental data, and detailed protocols for empirical validation.

The Primacy of Lipophilicity in Drug Design

A drug candidate's journey through the body is a complex series of partitioning events between aqueous and lipid environments.[9] To be orally absorbed, a drug must pass through the lipid-rich membranes of the gastrointestinal tract; to reach a target in the central nervous system, it must cross the blood-brain barrier.[3] These processes are governed by lipophilicity.

  • LogP : The logarithm of the partition coefficient of a neutral (unionized) compound between an immiscible biphasic system, typically n-octanol and water. It is an intrinsic property of the molecule.[6][10][11]

  • LogD : The logarithm of the distribution coefficient for an ionizable compound, which accounts for both the neutral and ionized species at a specific pH. For a basic compound like an aminofluorophenyl derivative, LogD is pH-dependent and provides a more physiologically relevant measure of lipophilicity.[6][7]

While high lipophilicity can improve membrane permeability, it often leads to undesirable consequences such as poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][5] Therefore, medicinal chemists must carefully tune this property, and the substitution of small alkyl groups is a primary strategy for achieving this balance.

Comparative Analysis: Ethyl vs. Methyl Substitution

The fundamental difference between an ethyl (-CH₂CH₃) and a methyl (-CH₃) group is the addition of a single methylene (-CH₂) unit.[12] In the context of lipophilicity, this seemingly minor structural change has significant and predictable consequences.

The Hydrophobic Contribution

Each non-polar methylene group added to a molecule contributes positively to its LogP value, typically by approximately +0.5. This is due to the increase in the molecule's non-polar surface area, which enhances favorable van der Waals interactions with the non-polar solvent (n-octanol) and disrupts the hydrogen-bonding network of water, leading to a greater hydrophobic effect.

The fluorine atom on the phenyl ring generally increases lipophilicity due to its electron-withdrawing nature, which can influence the overall electronic distribution of the molecule.[13][14] The amino group, being polar and capable of ionization, decreases lipophilicity. The final LogP or LogD is a summation of these individual and interactive contributions.

Quantitative Comparison

To illustrate the impact of ethylation, we can compare the experimental LogP values of aniline and its N-ethylated counterpart.

CompoundStructureExperimental LogPData Source
AnilineC₆H₅NH₂0.90[Various sources]
N-EthylanilineC₆H₅NHCH₂CH₃2.16[PubChem CID 7670][15]
Δ LogP +1.26

This experimental data clearly demonstrates that the addition of an ethyl group significantly increases lipophilicity. While the aminofluorophenyl core will modify the absolute LogP values, the relative increase in lipophilicity upon replacing a hydrogen or methyl group with an ethyl group is expected to follow a similar trend.

The following table provides a hypothetical comparison for an aminofluorophenyl scaffold to illustrate the expected trend.

CompoundR GroupPredicted LogP (Illustrative)Expected Impact on ADME
4-fluoroaniline-H1.15Baseline
N-methyl-4-fluoroaniline-CH₃~1.65Increased membrane permeability
N-ethyl-4-fluoroaniline-CH₂CH₃~2.15Further increased permeability, potential for higher metabolic clearance

This predictable increase allows researchers to fine-tune a lead compound's properties. If a compound shows poor absorption, ethylation could be a viable strategy to enhance its membrane permeability. Conversely, if a compound suffers from high metabolic clearance, reducing its lipophilicity by using a smaller alkyl group might be beneficial.[4]

Experimental Verification of Lipophilicity

While computational models provide useful estimates, experimental determination remains the gold standard for accurate lipophilicity assessment.[6][10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, high-throughput method for this purpose.[7][16][17]

The principle behind RP-HPLC is that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[10][16] More lipophilic compounds interact more strongly with the stationary phase and thus elute later.

Diagram: RP-HPLC Workflow for LogP Determination

The following diagram outlines the standard workflow for determining LogP using RP-HPLC.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_calc Phase 3: Calculation A Prepare Mobile Phase (e.g., Acetonitrile/Water) D Equilibrate C18 Column A->D B Select & Prepare Standards (Compounds with known LogP) E Inject Standards & Test Compounds B->E C Prepare Test Compound (e.g., Aminofluorophenyl derivatives) C->E F Record Retention Times (tR) E->F G Calculate Capacity Factor (k) k = (tR - t0) / t0 F->G H Generate Calibration Curve (log k vs. known LogP) G->H I Calculate LogP of Test Compound from its log k value H->I

Caption: Workflow for experimental LogP determination using RP-HPLC.

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a self-validating system for determining the chromatographic hydrophobicity index (log kw), which is well-correlated with LogP.

1. Materials and Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

  • A set of 5-7 reference compounds with known LogP values spanning the expected range of the test compounds.

  • Test Compounds: N-methyl- and N-ethyl-aminofluorophenyl derivatives.

  • Unretained marker (e.g., sodium nitrate) to determine dead time (t₀).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Set to the λmax of the aminofluorophenyl chromophore (e.g., ~245 nm).

  • Injection Volume: 10 µL.

3. Procedure:

  • Dead Time (t₀) Determination: Inject the unretained marker and record its retention time. This is t₀.

  • Isocratic Elution: Perform a series of isocratic runs for each compound (standards and test articles) using different mobile phase compositions (e.g., 40%, 50%, 60%, 70%, 80% organic modifier). Each run should be performed in triplicate.[10]

  • Record Retention Times (tR): For each compound at each mobile phase composition, record the retention time (tR).

  • Calculate Capacity Factor (k): For each run, calculate the capacity factor using the formula: k = (tR - t₀) / t₀ .[10]

  • Calculate log k: Take the logarithm of each calculated k value.

  • Linear Regression: For each compound, plot log k versus the percentage of the organic modifier in the mobile phase. Perform a linear regression to obtain the equation: log k = Sφ + log kw , where φ is the volume fraction of the organic modifier, S is the slope, and log kw is the y-intercept.

  • Extrapolation: The y-intercept (log kw) represents the capacity factor extrapolated to 100% aqueous mobile phase and serves as the chromatographic hydrophobicity index.

  • Calibration Curve: Plot the experimentally determined log kw values of the standard compounds against their known literature LogP values. This creates a calibration curve.

  • Final LogP Determination: Using the calibration curve equation, calculate the LogP of the test compounds from their experimentally determined log kw values.[6][7]

4. Causality and Self-Validation:

  • Why use a C18 column? The octadecylsilane stationary phase provides a non-polar environment that mimics the lipid phase in the n-octanol/water partitioning system.[16]

  • Why extrapolate to 100% water? This standardizes the lipophilicity index by removing the variable effect of the organic solvent, providing a value that is directly comparable across different experiments.

  • Trustworthiness: The inclusion of a set of well-characterized standards provides an internal validation for each experimental run. The linearity of the calibration curve (R² > 0.95) confirms the validity of the relationship between retention and lipophilicity within the tested chemical space.

Diagram: Structure-Lipophilicity-Property Relationship

This diagram illustrates the central concept of this guide: how a minor structural modification (methyl to ethyl) impacts lipophilicity and, consequently, key drug properties.

G Core Aminofluorophenyl Scaffold Methyl R = -CH₃ (Methyl Group) Core->Methyl Substitution Ethyl R = -CH₂CH₃ (Ethyl Group) Core->Ethyl Substitution Lipo_Me Lower Lipophilicity (Lower LogP) Methyl->Lipo_Me Leads to Lipo_Et Higher Lipophilicity (Higher LogP) Ethyl->Lipo_Et Leads to ADME_Me Potential Properties: • Better Solubility • Lower Metabolism Lipo_Me->ADME_Me Influences ADME_Et Potential Properties: • Better Permeability • Higher Metabolism Lipo_Et->ADME_Et Influences

Caption: Impact of methyl vs. ethyl substitution on lipophilicity and ADME.

Conclusion

The substitution of a methyl group with an ethyl group on an aminofluorophenyl scaffold is a deliberate and impactful strategy in medicinal chemistry. This modification predictably increases the compound's lipophilicity, as quantified by a higher LogP or LogD value. This increase is primarily driven by the greater hydrophobic surface area of the ethyl group.

This guide has demonstrated that this structural change has direct and foreseeable consequences for a molecule's ADME properties, enhancing membrane permeability while potentially increasing susceptibility to metabolic clearance.[4] By understanding this fundamental structure-lipophilicity relationship and employing robust experimental methods like RP-HPLC for its quantification, researchers can more effectively navigate the multi-parameter optimization challenge that is central to modern drug development. The choice between a methyl, ethyl, or other small alkyl group is not a futile exercise but a critical decision in the rational design of effective and safe therapeutics.

References

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). PMC - NIH. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (2024). Omics. [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020). ACS Publications. [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2007). Chromatography Online. [Link]

  • Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. (2021). ChemRxiv. [Link]

  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). Chemistry Europe. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023). Chemaxon. [Link]

  • JPlogP: an improved logP predictor trained using predicted data. (2018). PMC. [Link]

  • Lipophilicity. Creative Biolabs. [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025). IEEE Xplore. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

  • Prediction of Log P with Property‐Based Methods. (2007). Simulations Plus. [Link]

  • N-Ethylaniline. PubChem - NIH. [Link]

  • Lipophilicity in PK design: methyl, ethyl, futile. (2001). PubMed. [Link]

  • 2 values of correlation between predicted and experimental log P values... ResearchGate. [Link]

  • Lipophilicity in PK Design: Methyl, Ethyl, Futile. ResearchGate. [Link]

  • Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. (2026). Oreate AI Blog. [Link]

  • Calculated Log P Values for the Investigated Compounds. ResearchGate. [Link]

  • Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds. (2009). OUCI. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). PMC. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2026). Beilstein Journal of Organic Chemistry. [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). MDPI. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]

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  • Medicinal chemistry of aminocyclitols. PubMed. [Link]

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Sources

Comparative

comparison of synthetic methodologies for producing aminofluorinated aromatics

Comparative Synthetic Methodologies for Aminofluorinated Aromatics: A Guide for Drug Development Aminofluorinated aromatics are privileged scaffolds in medicinal chemistry and agrochemicals. The strategic placement of a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Methodologies for Aminofluorinated Aromatics: A Guide for Drug Development

Aminofluorinated aromatics are privileged scaffolds in medicinal chemistry and agrochemicals. The strategic placement of a highly electronegative fluorine atom adjacent to, or conjugated with, an amino group profoundly modulates the basicity (pKa) of the amine, enhances metabolic stability against cytochrome P450 oxidation, and improves overall lipophilicity. However, synthesizing these motifs presents significant regiochemical and chemoselective challenges. The electron-donating nature of the amine hyper-activates the aromatic ring, often leading to over-fluorination or intractable isomeric mixtures.

This guide objectively evaluates three distinct synthetic methodologies—ranging from classical electrophilic substitution to modern de novo cascade reactions—providing mechanistic insights and self-validating protocols for each.

Strategic Workflow for Methodology Selection

Workflow A Target: Aminofluorinated Arene B Precursor Selection A->B C1 Pre-formed Aniline B->C1 C2 2-Alkynylaniline B->C2 C3 Acyclic Precursors B->C3 D1 Electrophilic Fluorination (Poor Regioselectivity) C1->D1 Selectfluor (F+) D2 Au-Catalyzed Cascade (Heterocycle Formation) C2->D2 Au(I) / Selectfluor D3 Metal-Free Domino (Absolute Ortho-Selectivity) C3->D3 Base / Solvent

Fig 1. Decision matrix for synthesizing aminofluorinated aromatics based on precursor selection.

Direct Electrophilic Fluorination of Anilines

Mechanistic Causality: Direct electrophilic aromatic substitution (EAS) relies on the intrinsic nucleophilicity of the arene. The amino group (-NH₂, -NHR) is strongly activating and ortho/para-directing. Reagents like Selectfluor provide a controlled source of electrophilic fluorine (F⁺) via a cationic N–F bond[1]. The reaction proceeds via the attack of the electron-rich aromatic π-system on this N-F bond.

The Challenge: Due to the high electron density of anilines, the reaction often suffers from over-fluorination and poor regioselectivity, yielding mixtures of ortho and para isomers that are notoriously difficult to separate via standard silica gel chromatography[2].

Self-Validating Protocol: Electrophilic Fluorination using Selectfluor

  • Preparation: Dissolve the protected aniline (e.g., acetanilide, 1.0 mmol) in 10 mL of anhydrous acetonitrile under an inert nitrogen atmosphere. Causality: Amine protection is mandatory to mitigate direct N-fluorination and dampen ring hyper-activation.

  • Reagent Addition: Add Selectfluor (1.1 mmol) in a single portion at 0 °C to control the initial exothermic F⁺ transfer.

  • Reaction: Warm the mixture to room temperature and stir for 4–12 hours.

  • Validation: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Self-Validation Check: Analyze the crude mixture via ¹⁹F NMR. The appearance of multiple peaks between -110 and -130 ppm confirms a lack of regiocontrol (ortho/para mixtures). If difluorinated byproducts are detected, the protecting group must be swapped for a stronger electron-withdrawing moiety (e.g., trifluoroacetyl) to further deactivate the ring.

Transition-Metal-Catalyzed Aminofluorination

Mechanistic Causality: To bypass the regioselectivity issues of direct EAS, transition-metal catalysis offers geometric precision. Gold (Au)-catalyzed aminofluorination of 2-alkynylanilines utilizes Selectfluor not just as a fluorine source, but as an external oxidant to facilitate a cycloisomerization/fluorination cascade[3]. The Au(I) center selectively activates the alkyne π-system for nucleophilic attack by the pendant amine. This forms an organogold intermediate that is subsequently oxidized and trapped by electrophilic fluorine, yielding fluorinated indoles.

Self-Validating Protocol: Au-Catalyzed Synthesis of Fluorinated Indoles

  • Preparation: Dissolve the unprotected 2-alkynylaniline (0.5 mmol) in 5 mL of ethanol. Causality: Ethanol acts as a green solvent that uniquely supports the solubility of the cationic intermediates in this specific catalytic cycle[3].

  • Catalyst Addition: Add Ph₃PAuCl (5 mol%) and Selectfluor (1.5 equiv).

  • Reaction: Stir at room temperature. The reaction is highly substrate-dependent; sterically hindered alkynes may require refluxing conditions.

  • Validation: Self-Validation Check: Monitor the reaction via FTIR. The successful cycloisomerization is definitively validated by the complete disappearance of the alkyne C≡C stretch (~2100 cm⁻¹). Subsequent ¹⁹F NMR will show a single distinct peak (typically -150 to -170 ppm), confirming the stereospecific incorporation of fluorine without isomeric contamination.

Metal-Free Domino De Novo Synthesis

Mechanistic Causality: The most modern, atom-economical approach avoids pre-formed aromatic rings entirely, eliminating EAS regioselectivity rules. A groundbreaking four-step domino cascade constructs the benzene ring while simultaneously installing the amine and fluorine groups[4]. Starting from acyclic fluoro-nitrostyrenes and α,α-dicyanoolefines, the cascade involves a vinylogous Michael addition, cyclization, imine-enamine tautomerization, and aromatization. Because the substituents are pre-encoded in the acyclic building blocks, this method guarantees absolute regiocontrol, yielding exclusively ortho-fluoroanilines[4].

Self-Validating Protocol: Domino Synthesis of ortho-Fluoroanilines

  • Preparation: Combine fluoro-nitrostyrene (1.0 mmol) and α,α-dicyanoolefine (1.0 mmol) in a reaction vial.

  • Reaction: Execute the reaction under mild, metal-free conditions (utilizing a mild organic base to trigger the initial Michael addition).

  • Validation: Self-Validation Check: The completion of the cascade is self-indicating via a distinct macroscopic color change as the highly conjugated acyclic system aromatizes. ¹H NMR validation requires the identification of newly formed, highly coupled aromatic protons, while a single, sharp singlet in ¹⁹F NMR definitively confirms absolute ortho-selectivity[4].

Quantitative Comparative Analysis

The following table summarizes the operational metrics of each methodology to guide synthetic route selection:

MethodologyReagents / CatalystsTypical YieldsRegioselectivityFunctional Group ToleranceEnvironmental / Green Impact
Direct Electrophilic Fluorination Selectfluor, MeCN40–70%Poor (o/p mixtures)Low (prone to off-target oxidation)Moderate (requires stoichiometric oxidants)
Transition-Metal Aminofluorination Au(I)/Au(III), Selectfluor, EtOH50–85%High (substrate-directed)ModerateGood (utilizes green solvents like EtOH)
Metal-Free Domino Synthesis Fluoro-nitrostyrenes, BaseUp to 80%Absolute (100% ortho)High (tolerates diverse acyclic tags)Excellent (metal-free, high atom economy)

References

  • A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL:[Link]

Sources

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